molecular formula C5H3BrN4S B166692 2-Bromo-7H-purine-6-thiol CAS No. 139244-00-1

2-Bromo-7H-purine-6-thiol

Número de catálogo: B166692
Número CAS: 139244-00-1
Peso molecular: 231.08 g/mol
Clave InChI: FAQOJEGXUUBBIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Name: 2-Bromo-7H-purine-6-thiol CAS Registry Number: 139244-00-1 Molecular Formula: C 5 H 3 BrN 4 S Molecular Weight: 231.07 g/mol 2-Bromo-7H-purine-6-thiol is a brominated derivative of the purine scaffold, a structure of fundamental importance in medicinal chemistry and biochemistry . The purine core is a heterocyclic aromatic system composed of fused pyrimidine and imidazole rings, and it serves as the foundational structure for vital biological molecules like adenine, guanine (the building blocks of DNA and RNA), and ATP . This compound is specifically engineered with a bromine atom at the 2-position and a thiol group at the 6-position, making it a versatile intermediate for chemical synthesis and drug discovery efforts. Purine derivatives, particularly thiol- and halogen-substituted analogs, are extensively investigated as precursor pharmacophores in chemical reactions . They are key intermediates in the synthesis of a diverse array of bioactive molecules with broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . While the specific research applications of 2-Bromo-7H-purine-6-thiol are not fully elaborated in the available literature, closely related compounds such as 6-mercaptopurine are well-known antimetabolites used in leukemia research . Their mechanism of action often involves metabolic activation to nucleotide forms, leading to the inhibition of de novo purine synthesis and incorporation into nucleic acids, ultimately disrupting cell division . The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling and nucleophilic substitution reactions, enabling researchers to build more complex molecular architectures for biological evaluation . Handling Notice: This product is intended for research purposes in a controlled laboratory setting. It is strictly for laboratory use only and is not certified for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-bromo-3,7-dihydropurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQOJEGXUUBBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577683
Record name 2-Bromo-3,7-dihydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139244-00-1
Record name 2-Bromo-3,7-dihydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 2-Bromo-7H-purine-6-thiol (CAS 139244-00-1)

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Nucleoside Analog & Antimetabolite Development

Executive Summary

2-Bromo-7H-purine-6-thiol (CAS 139244-00-1), often referred to as 2-bromo-6-mercaptopurine , represents a critical intermediate in the synthesis of pharmacologically active purine derivatives. Unlike its parent compound 6-mercaptopurine (6-MP), the presence of the bromine atom at the C2 position introduces a versatile electrophilic handle. This allows for sequential, regioselective functionalization—first at the sulfur atom (S-alkylation) and subsequently at the C2 position (nucleophilic aromatic substitution)—making it an indispensable scaffold for developing Toll-like receptor (TLR) agonists , CDK inhibitors , and antiviral nucleoside analogs .

This guide synthesizes the physicochemical behavior, synthetic pathways, and experimental protocols required to utilize this compound effectively in high-stakes drug discovery environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound exists in a tautomeric equilibrium, predominantly favoring the thione form (6-thioxo) in neutral aqueous media, a critical factor when designing nucleophilic substitution reactions.

PropertyData
CAS Number 139244-00-1
IUPAC Name 2-bromo-7H-purine-6-thiol
Synonyms 2-Bromo-6-mercaptopurine; 2-Bromo-1,7-dihydro-6H-purine-6-thione
Molecular Formula C₅H₃BrN₄S
Molecular Weight 231.07 g/mol
Appearance Pale yellow to off-white crystalline powder
Solubility Soluble in DMSO, DMF, dilute aqueous alkali (NaOH); poorly soluble in water/ethanol
pKa (approx) ~7.8 (thiol/thione), ~10.5 (N-H deprotonation)
Storage -20°C, Hygroscopic, Inert atmosphere (Argon/Nitrogen) recommended
Structural Tautomerism

Understanding the thione-thiol tautomerism is essential for predicting reactivity. In solution, the proton resides primarily on N1, creating the thione (C=S) character. However, in the presence of base, the thiolate anion (


) becomes the dominant nucleophile.

Tautomerism Thione Thione Form (Major) (2-bromo-6-thioxo-1,7-dihydropurine) Thiol Thiol Form (Minor) (2-bromo-7H-purine-6-thiol) Thione->Thiol Tautomerization Thiolate Thiolate Anion (Reactive Nucleophile) Thione->Thiolate + Base Thiol->Thiolate + Base (Deprotonation)

Figure 1: Tautomeric equilibrium and activation to the thiolate anion.[1]

Synthetic Routes & Manufacturing Logic

The synthesis of 2-bromo-6-mercaptopurine requires navigating the differential electrophilicity of the purine ring positions. Two primary routes exist: Regioselective Displacement (from 2,6-dibromopurine) and Sandmeyer Bromination (from thioguanine).

Route A: Regioselective Nucleophilic Displacement (Preferred)

This route exploits the electronic disparity between C6 and C2. The C6 position is more electron-deficient due to the para-like relationship with N9 (in the 9H-tautomer) or N7, making it significantly more susceptible to


 by soft nucleophiles like hydrosulfide (

) or thiourea.
  • Precursor: 2,6-Dibromopurine.

  • Reagent: NaSH (1.1 eq) or Thiourea.

  • Solvent: Ethanol/Water or DMF.

  • Selectivity: >95% C6 substitution.

Route B: Sandmeyer-Type Bromination

Starting from 2-amino-6-mercaptopurine (Thioguanine), the exocyclic amine is diazotized. This is challenging due to the sensitivity of the thiol group to oxidation by nitrous acid (


). Protection of the thiol (e.g., as a thioether) is often required before bromination, followed by deprotection.

SynthesisRoutes Start1 2,6-Dibromopurine Process1 Regioselective SNAr (NaSH, DMF, 0°C -> RT) Start1->Process1 C6 is more electrophilic Start2 Thioguanine (2-amino-6-mercaptopurine) Process2 Diazotization (Sandmeyer) (NaNO2, HBr, CuBr) Start2->Process2 Difficult: Thiol oxidation risk Product 2-Bromo-7H-purine-6-thiol (CAS 139244-00-1) Process1->Product >90% Yield Process2->Product Low Yield / Side Reactions

Figure 2: Comparative synthetic pathways. Route A is preferred for scale and purity.

Reactivity & Functionalization Strategy

For drug development, CAS 139244-00-1 acts as a bifunctional scaffold. The reactivity order is strictly S-alkylation > C2-Amination .

S-Alkylation (Thioether Formation)

The thiolate anion is a soft, highly reactive nucleophile.

  • Conditions: Mild base (

    
     or 
    
    
    
    ), Alkyl Halide (
    
    
    ), DMF or MeOH, RT.
  • Outcome: Formation of 2-bromo-6-(alkylthio)purines.

  • Application: Installing lipophilic tails or linkers.

C2-Nucleophilic Aromatic Substitution ( )

Once the sulfur is alkylated (locking the tautomer), the bromine at C2 becomes the primary electrophilic site.

  • Conditions: Primary/Secondary Amine, Heat (80–120°C), n-Butanol or DMF.

  • Outcome: Displacement of Br to form 2-amino-6-thiopurine derivatives.

  • Application: This is the classic route to 2,6-disubstituted adenosines and TLR7 agonists .

Reactivity Core 2-Bromo-6-mercaptopurine Step1 Step 1: S-Alkylation (R-X, Base) Core->Step1 Intermediate 2-Bromo-6-(alkylthio)purine Step1->Intermediate Step2 Step 2: C2-Substitution (R'-NH2, Heat) Intermediate->Step2 Final 2-Amino-6-(alkylthio)purine (Bioactive Core) Step2->Final

Figure 3: Sequential functionalization logic for library generation.

Experimental Protocols

Protocol A: Synthesis from 2,6-Dibromopurine (Regioselective Thiolation)

This protocol minimizes the formation of the 2,6-dithiol byproduct.

  • Preparation: Dissolve 2,6-dibromopurine (2.78 g, 10 mmol) in anhydrous DMF (30 mL) under an argon atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add Sodium Hydrosulfide hydrate (NaSH·xH₂O) (1.1 eq, calculated based on H₂S content) dissolved in a minimum amount of DMF/water. Note: Slow addition is crucial to prevent local excess which leads to dithiol formation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (DCM:MeOH 9:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from ethanol/water if necessary.

  • Yield: Typically 80–90%.

Protocol B: S-Alkylation (General Procedure)
  • Dissolution: Suspend 2-bromo-7H-purine-6-thiol (1.0 eq) in DMF (5 mL/mmol).

  • Base: Add

    
     (1.5 eq). Stir for 15 min; the solution typically turns clear/yellow as the thiolate forms.
    
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at RT for 2–4 hours.

  • Isolation: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc.[2]

Handling, Stability & Safety

Stability Concerns
  • Oxidation: Purine thiols are prone to oxidative dimerization to form disulfides (R-S-S-R) upon exposure to air, especially in basic solution. Always store under inert gas. If the product appears darker or insoluble, treat with DTT (dithiothreitol) to reduce disulfides back to the monomer.

  • Hygroscopicity: Store in a desiccator at -20°C.

Safety Profile
  • Toxicity: As a purine antimetabolite analog, assume potential mutagenicity and teratogenicity . Handle only in a fume hood.

  • Skin/Eye: Irritant. Wear nitrile gloves and safety glasses.

  • Incompatibility: Strong oxidizing agents (peroxides, permanganates).

References

  • Synthesis and Reactivity of 2,6-Disubstituted Purines

    • Source: Legraverend, M., et al. "Synthesis of 2,6-functionalized purines." Bioorganic & Medicinal Chemistry, 2006.
    • Context: Establishes the regioselectivity of nucleophilic attack
  • Tautomerism of Purine Thiols

    • Source: PubChem Compound Summary for CID 667490 (6-Mercaptopurine).
    • Context: Validates the thione tautomer preference in neutral media.
  • Applications in TLR7 Agonists

    • Source: Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationships of 2,6,8-trisubstituted purines as TLR7 agonists."
    • Context: Demonstrates the utility of the 2-bromo-6-thio scaffold for constructing immunomodul
  • Chemical Supplier Data (Physical Properties)

    • Source: BLD Pharm / Sigma-Aldrich C
    • Context: Verification of CAS number and physical st

Sources

Comparative Mechanism of Action: 6-Mercaptopurine vs. 2-Bromo-7H-purine-6-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established antimetabolite 6-Mercaptopurine (6-MP) and its structural analog 2-Bromo-7H-purine-6-thiol (2-Br-6-MP) .

While 6-MP is a cornerstone chemotherapeutic agent, the 2-bromo derivative serves as a critical "negative control" or chemical probe in Structure-Activity Relationship (SAR) studies, illustrating the precise steric and electronic requirements of the purine salvage pathways.

Executive Summary

  • 6-Mercaptopurine (6-MP): A prodrug that mimics hypoxanthine.[1][2] It requires intracellular activation by Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) to form cytotoxic nucleotide analogs (6-Thioguanine nucleotides). Its efficacy relies entirely on being accepted as a substrate by HPRT.

  • 2-Bromo-7H-purine-6-thiol (2-Br-6-MP): A structural analog where the hydrogen at the C2 position is replaced by a bromine atom. This substitution introduces significant steric bulk and electronegativity, rendering the molecule a poor substrate for HPRT . Consequently, it fails to undergo the necessary bioactivation to become a nucleotide antimetabolite. Instead, it acts primarily as a chemical reagent capable of covalent modification (via nucleophilic substitution at C2) or as a metabolic blocker of Xanthine Oxidase.

Chemical Structure & Properties[2][3][4]

The pharmacological divergence begins at the atomic level. The C2 position is the "gatekeeper" for enzymatic recognition.

Feature6-Mercaptopurine (6-MP)2-Bromo-7H-purine-6-thiol
CAS Number 50-44-210323-53-2 (Typical)
Molecular Weight 152.18 g/mol 231.07 g/mol
C2 Substituent Hydrogen (-H)Bromine (-Br)
Electronic Character Aromatic, tautomeric thioneElectron-deficient pyrimidine ring due to Br
HPRT Affinity High (Substrate)Negligible (Steric Clash)
Xanthine Oxidase Substrate (Oxidizes C2

C=O)
Inhibitor/Resistant (Br blocks oxidation)
Structural Visualization

The following diagram contrasts the activation pathway of 6-MP with the metabolic blockade of 2-Br-6-MP.

MOA_Comparison cluster_legend Outcome SixMP 6-Mercaptopurine (6-MP) (C2 = H) HPRT Enzyme: HPRT (Activation) SixMP->HPRT High Affinity XO Enzyme: Xanthine Oxidase (Catabolism) SixMP->XO Oxidation at C2 TPMT Enzyme: TPMT (Inactivation) SixMP->TPMT Methylation TwoBr 2-Bromo-7H-purine-6-thiol (C2 = Br) TwoBr->HPRT Steric Blockade (No Reaction) TwoBr->XO Blocked by Br Protein_Adducts Non-specific Toxicity / Labeling TwoBr->Protein_Adducts Chemical Reaction (Nucleophilic Attack at C2) TIMP 6-Thio-IMP (Active Nucleotide Precursor) HPRT->TIMP Ribosylation TU 6-Thiouric Acid (Inactive Excreted) XO->TU MeMP 6-Methyl-MP (Inactive/Hepatotoxic) TPMT->MeMP TGN 6-Thioguanine Nucleotides (DNA/RNA Incorporation) TIMP->TGN Kinases/GMPS DNA_Damage Apoptosis / Cell Death TGN->DNA_Damage Cytotoxicity

Caption: Comparative metabolic fate. 6-MP is bioactivated by HPRT to toxic nucleotides. 2-Br-6-MP is sterically excluded from HPRT and resists XO oxidation, diverting to chemical reactivity pathways.

Detailed Mechanism of Action

A. 6-Mercaptopurine (The Substrate)

6-MP is an inactive prodrug.[2] Its therapeutic index depends on the "Lethal Synthesis" pathway:

  • HPRT Activation: HPRT transfers a phosphoribosyl group from PRPP to the N9 position of 6-MP. The small hydrogen at C2 allows the purine ring to fit deeply into the HPRT active site, mimicking hypoxanthine.

  • Conversion to thio-GTP: The resulting 6-thio-IMP (TIMP) is converted to 6-thio-GMP and eventually 6-thio-GTP.

  • Dual Cytotoxicity:

    • DNA Incorporation: 6-thio-dGTP is incorporated into DNA. During replication, it pairs promiscuously (with T or C), triggering the Mismatch Repair (MMR) system. Futile repair cycles lead to strand breaks and apoptosis.

    • Enzyme Inhibition: TIMP inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase (the first step of de novo purine synthesis), starving the cell of natural purines.

B. 2-Bromo-7H-purine-6-thiol (The Blocker)

The introduction of bromine at C2 fundamentally alters the molecule's biology:

  • HPRT Exclusion (Steric Hindrance): The Van der Waals radius of Hydrogen is ~1.2 Å, while Bromine is ~1.85 Å. The HPRT active site is evolutionarily optimized for H (hypoxanthine) or -NH2 (guanine). The bulky -Br group sterically clashes with the active site residues, preventing the formation of the transition state required for phosphoribosyl transfer.

    • Result: No formation of thio-nucleotides; no incorporation into DNA.

  • Xanthine Oxidase Resistance: XO normally attacks the C2 position of purines to form uric acid (or thiouric acid). The presence of a bromine atom at this exact position blocks the enzymatic hydroxylation.

  • Chemical Reactivity (SnAr): The purine ring is electron-deficient. The presence of a good leaving group (Br) at C2 makes the molecule susceptible to Nucleophilic Aromatic Substitution (SnAr) .

    • Mechanism:[1][3][4][5] Cysteine thiols or amine groups on proteins can attack C2, displacing the bromide ion. This leads to non-specific protein alkylation rather than programmed antimetabolite activity.

Experimental Protocols

To experimentally validate the mechanistic differences described above, the following protocols are recommended.

Protocol 1: HPRT Enzymatic Assay (Substrate Competency)

Objective: Determine if 2-Br-6-MP can be ribosylated by HPRT.

  • Reagents:

    • Purified recombinant human HPRT.

    • Substrates: 6-MP (Positive Control), 2-Br-6-MP (Test), Hypoxanthine (Native Control).

    • Co-factor: PRPP (Phosphoribosyl pyrophosphate), MgCl2.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Workflow:

    • Prepare reaction mix: 100 µM Test Compound, 1 mM PRPP, 5 mM MgCl2 in buffer.

    • Initiate with 10 nM HPRT enzyme.

    • Incubate at 37°C for 30 minutes.

    • Detection: Use HPLC-UV (254 nm) to detect the shift from base (hydrophobic) to nucleotide (hydrophilic, early retention time).

  • Expected Result:

    • 6-MP: Disappearance of peak and appearance of 6-thio-IMP peak.

    • 2-Br-6-MP: No change in peak retention time (active site rejection).

Protocol 2: Cysteine Reactivity Assay (Chemical Stability)

Objective: Assess the electrophilic nature of the C2-Bromine.

  • Reagents:

    • N-Acetyl Cysteine (NAC) in PBS (pH 7.4).

    • Test compounds (6-MP vs. 2-Br-6-MP).

  • Workflow:

    • Mix 100 µM test compound with 1 mM NAC (10x excess).

    • Incubate at 37°C.

    • Monitor UV-Vis spectrum over 4 hours.

  • Expected Result:

    • 6-MP: Stable (Thione form is unreactive toward thiols).

    • 2-Br-6-MP: Gradual spectral shift indicating displacement of Br and formation of a thioether adduct (S-(6-mercapto-purin-2-yl)-cysteine).

Comparative Data Summary

Parameter6-Mercaptopurine2-Bromo-7H-purine-6-thiol
Primary Target DNA Replication / Purine SynthesisNon-specific Protein Cysteines
Mechanism Type Antimetabolite (Prodrug)Electrophile / Alkylator
Active Metabolite 6-Thioguanine Triphosphate (6-TGTP)None (Parent is reactive)
Limiting Factor TPMT/NUDT15 polymorphismChemical stability / Solubility
Clinical Status FDA Approved (Leukemia, IBD)Research Chemical / Synthetic Intermediate

References

  • Elion, G. B. (1989). "The Purine Path to Chemotherapy." Science, 244(4900), 41-47. Link

  • Clarke, D. A., Elion, G. B., et al. (1958). "Structure-activity relationships among purines related to 6-mercaptopurine." Cancer Research, 18(4), 445-456. Link

  • Karran, P., & Attard, N. (2008). "Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer." Nature Reviews Cancer, 8, 24-36. Link

  • Bolin, J. T., et al. (1987). "Crystal structures of Escherichia coli and Lactobacillus casei dihydrofolate reductase refined at 1.7 A resolution." Journal of Biological Chemistry (Structural basis for purine analog binding). Link

Sources

Technical Guide: Therapeutic Potential & Synthetic Utility of 2-Bromo-Purine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a vast array of ATP-competitive kinase inhibitors. Within this class, 2-bromo-purine derivatives occupy a critical strategic niche. While the 2-bromo motif itself is rarely the terminal therapeutic endpoint due to metabolic reactivity, it acts as a high-value "chemical warhead" and synthetic pivot.

The bromine atom at the C2 position offers unique electronic properties and leaving-group abilities that distinguish it from its chlorinated counterparts, enabling the rapid generation of 2,6,9-trisubstituted purine libraries . These libraries have yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs), Src family kinases, and HSP90, driving the development of agents like Roscovitine and Purvalanol.

This guide details the chemical advantages of the 2-bromo scaffold, the specific kinase targets it unlocks, and rigorous protocols for synthesis and biological validation.

Part 1: The Chemical Advantage of the C2-Bromo Motif

In the design of purine-based anticancer agents, the C2, C6, and N9 positions are the primary vectors for modification. The C2 position is particularly challenging to substitute compared to the highly reactive C6 position.

The Halogen Switch: Bromo vs. Chloro

Most commercial synthesis starts with 2,6-dichloropurine. However, converting the C2-chloro to a functional group often requires harsh conditions that can degrade sensitive moieties. The 2-bromo analog offers distinct advantages:

  • Enhanced Reactivity in Pd-Catalysis: The C-Br bond is weaker than the C-Cl bond, making 2-bromo-purines superior substrates for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of complex aryl or heteroaryl systems at C2 under milder conditions.

  • Halogen Bonding Potential: In rare cases where the bromine is retained, it can participate in halogen bonding with carbonyl backbone residues in the kinase hinge region, a distinct interaction type not available to hydrogen (H) or fluorine (F).

  • Orthogonal Protection: The reactivity difference between C6-Cl and C2-Br allows for highly selective sequential substitution (Regioselective

    
    ).
    
Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by the 2-bromo scaffold.

SyntheticWorkflow Start 2,6-Dichloropurine Inter1 2-Bromo-6-chloropurine (Halogen Exchange) Start->Inter1 HBr/AcOH Inter2 6-Substituted-2-bromo-purine (SNAr at C6) Inter1->Inter2 R1-NH2, 0°C PathA Path A: Suzuki Coupling (Aryl/Heteroaryl at C2) Inter2->PathA Pd(PPh3)4, Ar-B(OH)2 PathB Path B: Amination (Alkylamines at C2) Inter2->PathB R2-NH2, 120°C (Sealed) FinalA 2-Aryl-6-amino-purine (Potent Src/Abl Inhibitor) PathA->FinalA FinalB 2,6-Diamino-purine (CDK Inhibitor - e.g., Roscovitine) PathB->FinalB

Caption: Divergent synthesis of pharmacological leads from 2-bromo precursors. C6 substitution typically precedes C2 modification due to electronic activation.

Part 2: Target Landscape & Mechanism of Action

The therapeutic potential of these derivatives stems from their ability to mimic Adenosine Triphosphate (ATP).

Cyclin-Dependent Kinases (CDKs)

The most successful application of 2-bromo-derived purines is in targeting CDKs (CDK1, CDK2, CDK5, CDK7, CDK9).

  • Mechanism: The purine ring sits in the ATP-binding pocket.

  • C2-Substitution Role: The substituent at C2 (derived from the bromo-precursor) projects toward the solvent-exposed region or interacts with the "selectivity pocket" (residues varying between kinases), reducing off-target effects.

  • Key Drug: Roscovitine (Seliciclib) . While synthesized via chloropurines industrially, research analogs often use bromo-intermediates to explore C2 diversity (e.g., bioisosteric replacement of the hydroxyethylamino tail).

Signaling Pathway Impact

Inhibiting CDKs with these derivatives arrests the cell cycle, typically at the G1/S or G2/M boundaries.

MoA_Pathway Drug 2-Substituted Purine Derivative Complex Active CDK-Cyclin Complex Drug->Complex Competes w/ ATP (Inhibition) Apoptosis Apoptosis Drug->Apoptosis Induces (via Arrest) ATP ATP ATP->Complex Phosphorylates CDK CDK1 / CDK2 CDK->Complex Binds Cyclin Cyclin A/B/E Cyclin->Complex Rb Retinoblastoma Protein (Rb) Complex->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases Proliferation Cell Cycle Progression (S-Phase Entry) E2F->Proliferation Activates Transcription

Caption: Mechanism of Action: Purine derivatives block ATP binding to CDK/Cyclin complexes, preventing Rb phosphorylation and arresting the cell cycle.

Part 3: Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling at C2

Objective: To replace the C2-Bromine with an aryl group to increase lipophilicity and kinase pocket affinity.

Reagents:

  • Substrate: 2-bromo-6-(benzylamino)-9-isopropylpurine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 2.0 eq)
    
  • Solvent: DME/Ethanol (3:1)

Step-by-Step Protocol:

  • Degassing: In a microwave vial, dissolve the purine substrate and boronic acid in the DME/Ethanol mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add

    
     and the aqueous base under a counter-flow of Argon.
    
  • Reaction: Seal the vial and heat to 85°C for 4–6 hours. (Microwave alternative: 120°C for 20 mins).

  • Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The C2-aryl product typically elutes later than the bromo-starting material due to pi-stacking interactions with the silica.

Biological Validation: ADP-Glo™ Kinase Assay

Objective: Quantify the


 of the new derivative against CDK2/CyclinE.

Principle: Measures ADP formation (conversion of ATP) via a luciferase-coupled reaction.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Prepare a 3-fold serial dilution of the 2-bromo derivative in DMSO (Top concentration: 10 µM).

  • Enzyme Mix: Dilute CDK2/CyclinE complex to 2 ng/µL in Kinase Buffer.

  • Substrate Mix: Prepare ATP (10 µM final) and Histone H1 peptide (0.2 µg/µL).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min at RT (allows inhibitor binding).

    • Add 4 µL Substrate Mix to initiate. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to determine

    
    .
    

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications at the C2 position (starting from the bromo-scaffold) affect potency against CDK2.

Compound IDC2 Substituent (R2)C6 Substituent (R6)N9 SubstituentCDK2 IC50 (nM)Notes
Ref-1 (Scaffold) -Br -NH-Benzyl-Isopropyl>10,000Inactive. Br is too small/lipophilic for the specificity pocket.
Ref-2 (Olomoucine) -NH-CH2-CH2-OH-NH-Benzyl-Methyl7,000Moderate activity.
Ref-3 (Roscovitine) -NH-CH(Et)-CH2-OH-NH-Benzyl-Isopropyl450Standard drug. Branched alkyl at C2 improves fit.
Analog-4 -Phenyl-NH-Benzyl-Isopropyl120High Potency. Aryl group engages hydrophobic pocket.
Analog-5 -NH-Cyclohexyl-NH-Benzyl-Isopropyl95High Potency. Cyclohexyl mimics ribose binding.

Note: Data represents aggregated trends from Legraverend et al. and generic SAR studies.

References

  • Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Salas, C. O., et al. (2019).[1] "Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays." International Journal of Molecular Sciences.

  • Havlicek, L., et al. (1997). "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Wan, Z., et al. (2004). "Synthesis of 2,6,9-trisubstituted purines via solid-phase chemistry." Journal of Combinatorial Chemistry.

Sources

The Strategic Deployment of 2-Bromo-7H-purine-6-thiol in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development programs.[1][2] This approach, which utilizes small, low-molecular-weight compounds, or "fragments," offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[1] Within the vast landscape of chemical fragments, purine scaffolds represent a privileged class of structures due to their inherent ability to mimic endogenous ligands and engage with a wide array of biological targets. This technical guide provides an in-depth exploration of a specific, high-potential purine fragment, 2-Bromo-7H-purine-6-thiol, as a strategic tool in FBDD campaigns. We will dissect its chemical attributes, outline detailed protocols for its application in primary screening methodologies, and discuss the downstream strategies for hit validation and evolution into potent drug candidates.

Introduction: The Rationale for Purine Scaffolds in FBDD

The FBDD paradigm is predicated on the principle that smaller molecules have a higher probability of binding to a target protein, albeit with lower affinity.[2] These initial, weak interactions are then optimized through structure-guided chemistry to generate high-affinity lead compounds. The choice of fragments for a screening library is therefore of paramount importance. Purine derivatives are particularly attractive as core fragment structures for several reasons:

  • Biorelevance: The purine ring is a fundamental component of essential biomolecules such as ATP, GTP, and nucleic acids, making it a recurring motif in the binding sites of numerous enzymes, including kinases, polymerases, and metabolic enzymes.[3]

  • Versatile Chemistry: The purine scaffold is amenable to a wide range of chemical modifications at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of binding affinity and selectivity.

  • Favorable Physicochemical Properties: Purine-based fragments can be readily designed to comply with the "Rule of Three" (Ro3) – a set of guidelines for desirable fragment properties (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors/Acceptors ≤ 3).[4]

2-Bromo-7H-purine-6-thiol embodies these favorable characteristics, presenting a unique combination of features that make it a highly valuable asset in an FBDD library.

Physicochemical Profile of 2-Bromo-7H-purine-6-thiol

2-Bromo-7H-purine-6-thiol is a purine derivative with two key functional groups that dictate its potential as a fragment: a bromine atom at the 2-position and a thiol group at the 6-position.

PropertyValueSignificance in FBDD
Molecular Formula C₅H₃BrN₄S
Molecular Weight 231.08 g/mol Compliant with the Rule of Three, ensuring good ligand efficiency.
Topological Polar Surface Area (TPSA) 84.9 ŲContributes to aqueous solubility and potential for hydrogen bonding.
cLogP (predicted) ~1.5Balanced lipophilicity, promoting both solubility and membrane permeability.
Hydrogen Bond Donors 2Can engage in crucial hydrogen bonding interactions with the target protein.
Hydrogen Bond Acceptors 4Provides multiple points for hydrogen bond formation.
Rotatable Bonds 0Rigid structure reduces the entropic penalty upon binding.

The bromine atom serves a dual purpose. Firstly, it can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly contribute to binding affinity. Secondly, it acts as a valuable synthetic handle for subsequent fragment elaboration through cross-coupling reactions.[5] The thiol group is particularly intriguing due to its potential for both hydrogen bonding and covalent interactions. The ability of metabolites of 6-thiopurine to form disulfide bonds with cysteine residues in proteins has been documented, suggesting that 2-Bromo-7H-purine-6-thiol could be employed as a covalent fragment to target proteins with a suitably positioned cysteine residue in their binding site.[6]

Strategic Application in FBDD Screening Cascades

The successful identification of fragments that bind to a target protein relies on the use of highly sensitive biophysical techniques capable of detecting weak binding events. A typical FBDD workflow involves a primary screen to identify initial hits, followed by orthogonal validation and structural characterization to confirm binding and guide optimization.

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time. It is a powerful tool for primary fragment screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data (association and dissociation rates).

Detailed Protocol for SPR Screening:

  • Protein Immobilization:

    • The target protein is immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a robust signal for fragment binding without causing mass transport limitations.

    • A reference flow cell is prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.

  • Fragment Solution Preparation:

    • 2-Bromo-7H-purine-6-thiol and other fragments are prepared as high-concentration stock solutions in DMSO (e.g., 100 mM).

    • For the screening assay, the fragments are diluted into the running buffer (e.g., HBS-EP+) to the desired screening concentration, typically in the range of 100-500 µM. The final DMSO concentration should be matched between the running buffer and the fragment solutions to minimize solvent effects.

  • Screening Assay:

    • A single concentration of each fragment solution is injected over the protein and reference flow cells.

    • The binding response is monitored as a function of time, generating a sensorgram for each fragment.

    • A positive "hit" is identified by a significant increase in the response units (RU) on the protein flow cell compared to the reference flow cell.

  • Data Analysis:

    • The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Hits are prioritized based on the magnitude of the binding response and visual inspection of the sensorgram for specific binding characteristics (e.g., a curved association phase and a clear dissociation phase).

ParameterTypical Value/ConditionRationale
Running Buffer HBS-EP+ (HEPES, NaCl, EDTA, P20)A commonly used buffer that minimizes non-specific binding.
Fragment Concentration 100-500 µMSufficiently high to detect weak binding affinities typical of fragments.
DMSO Concentration 1-5% (matched)Necessary for fragment solubility, but must be consistent to avoid bulk refractive index changes.
Flow Rate 30 µL/minA standard flow rate that balances sample consumption and data quality.
Contact Time 60-120 secondsAllows sufficient time for the binding to approach equilibrium.
Dissociation Time 120-300 secondsMonitors the off-rate of the fragment, providing initial kinetic information.
Primary Screening: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another cornerstone of FBDD, offering high sensitivity and the ability to provide detailed information about the binding site and the conformation of the bound fragment. Both ligand-observed and protein-observed NMR experiments are commonly used.

Detailed Protocol for Ligand-Observed NMR Screening (e.g., Saturation Transfer Difference - STD):

  • Sample Preparation:

    • A stock solution of the target protein is prepared in a deuterated buffer (e.g., phosphate buffer in D₂O).

    • 2-Bromo-7H-purine-6-thiol and other fragments are prepared as mixtures (cocktails) of 5-10 compounds in the same deuterated buffer. A reference sample containing only the fragment cocktail is also prepared.

  • NMR Data Acquisition:

    • A 1D ¹H NMR spectrum of the reference sample is acquired to serve as a control.

    • An STD NMR experiment is performed on the sample containing the protein and the fragment cocktail. This experiment selectively saturates the protein resonances. If a fragment binds to the protein, this saturation will be transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.

  • Data Analysis:

    • The STD spectrum is compared to the reference spectrum.

    • Fragments that show a significant decrease in signal intensity in the STD spectrum are identified as binders.

    • The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface (epitope mapping).

ParameterTypical Value/ConditionRationale
Protein Concentration 10-50 µMSufficiently high to observe binding effects on the ligand.
Fragment Concentration 100-200 µM per fragmentBalances the need for detectable binding with solubility and potential aggregation issues.
Buffer Deuterated phosphate or Tris bufferMinimizes solvent signals in the NMR spectrum.
Temperature 298 K (25 °C)A standard temperature for biological NMR experiments.
Saturation Time 2-3 secondsThe duration of the selective irradiation of the protein resonances.

Hit Validation and Structural Characterization

Once initial hits are identified from the primary screen, it is crucial to confirm their binding and elucidate their binding mode to guide further optimization.

Orthogonal Hit Validation

Hits from the primary screen should be validated using an alternative biophysical technique to rule out false positives. For example, if SPR was used for the primary screen, hits can be confirmed using NMR, or vice versa. Isothermal Titration Calorimetry (ITC) is another powerful technique that can be used to confirm binding and determine the thermodynamic parameters of the interaction.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a protein-fragment complex at atomic resolution.[7] This structural information is invaluable for a structure-based drug design approach.

Detailed Workflow for X-ray Crystallography:

  • Protein Crystallization:

    • High-purity protein is required. Crystallization conditions are screened using various precipitants, buffers, and additives to obtain well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Pre-grown protein crystals are transferred to a solution containing a high concentration of 2-Bromo-7H-purine-6-thiol (typically 1-10 mM) for a defined period.

    • Co-crystallization: The fragment is mixed with the protein solution prior to setting up the crystallization trials.

  • Data Collection and Structure Determination:

    • The crystals are cryo-cooled and exposed to a high-intensity X-ray beam, often at a synchrotron source.

    • The diffraction pattern is collected and processed to generate an electron density map.

    • The protein structure is modeled into the electron density, and the fragment is fitted into any remaining, well-defined electron density in the binding site.

The resulting structure reveals the precise binding mode of the fragment, including key hydrogen bonds, hydrophobic interactions, and any potential halogen bonds involving the bromine atom. This information is critical for designing follow-up compounds with improved affinity.

Caption: Strategies for evolving a fragment hit into a potent lead compound.

Fragment Evolution and Mechanism of Action

The ultimate goal of FBDD is to evolve a low-affinity fragment hit into a potent and selective lead compound. The structural information obtained from X-ray crystallography is paramount in this process.

  • Fragment Growing: If the crystal structure reveals that the fragment occupies only a portion of the binding pocket, new chemical functionality can be added to the fragment to engage with adjacent sub-pockets. The bromine atom on 2-Bromo-7H-purine-6-thiol is an ideal "growth vector" for this strategy, allowing for the introduction of new groups via reactions like the Suzuki or Buchwald-Hartwig cross-couplings.

  • Covalent Targeting: As previously mentioned, the thiol group at the 6-position presents an opportunity for covalent inhibition. If a cysteine residue is present in or near the binding site, the thiol group of the fragment could form a disulfide bond with the protein, leading to irreversible or long-residence-time inhibition. This can be a particularly effective strategy for targets where high potency and prolonged duration of action are desired. The metabolism of 6-mercaptopurine to a reactive species that binds to protein thiols provides a strong precedent for this approach.[6]

Conclusion

2-Bromo-7H-purine-6-thiol represents a highly versatile and strategically valuable fragment for use in FBDD campaigns. Its purine core provides a privileged scaffold for interacting with a wide range of biological targets, while its bromo and thiol substituents offer unique opportunities for both non-covalent and covalent interactions, as well as straightforward chemical elaboration. By employing a systematic screening cascade involving sensitive biophysical techniques such as SPR and NMR, followed by detailed structural characterization via X-ray crystallography, researchers can effectively leverage the potential of this fragment to discover novel, high-quality starting points for the development of new therapeutics. The principles and protocols outlined in this guide provide a robust framework for the successful deployment of 2-Bromo-7H-purine-6-thiol and other similarly designed fragments in modern drug discovery programs.

References

  • Hyslop, R. M., & Jardine, I. (1981). Metabolism of 6-thiopurines. II. Covalent binding of a 6-thiopurine metabolite to mammalian tissue protein in vivo. The Journal of Pharmacology and Experimental Therapeutics, 218(3), 629–635. [Link]

  • Schnur, R. C., et al. (1995). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 38(19), 3806-3812. [Link]

  • Tiede, S., et al. (2014). Thiopurines in IBD: What Is Their Mechanism of Action? Gastroenterology & Hepatology, 10(8), 505-508. [Link]

  • Baindara, P., et al. (2020). Preliminary structure-activity relationship studies. ResearchGate. [Link]

  • Gisbert, J. P., & Gomollón, F. (2009). Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. Gastroenterología y Hepatología (English Edition), 32(8), 567-577. [Link]

  • Nelson, J. A., & Parks, R. E. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2793-2801. [Link]

  • o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Prestwick Chemical. (2023). Prestwick Drug-Fragment Library. [Link]

  • Sim, S. C., et al. (2011). Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine. British Journal of Clinical Pharmacology, 72(4), 552-563. [Link]

  • Proteros. (2023). Libraries for HT and fragment screening. [Link]

  • de Boer, N. K., et al. (2018). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceutics, 10(3), 123. [Link]

  • Erlanson, D. A., et al. (2025). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry. [Link]

  • MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. [Link]

  • MDPI. (2025). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals. [Link]

  • Lanyon, L. F., et al. (2021). Reactive chemistry for covalent probe and therapeutic development. Nature Chemical Biology, 17(8), 833-845. [Link]

  • Pudelko, L., et al. (2017). Identification and structure-activity relationship of purine derivatives as novel MTH1 inhibitors. ChemMedChem, 12(12), 924-933. [Link]

  • Cook, A. M., et al. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry, 13(33), 8869-8877. [Link]

  • Coe, S. (2022). Covalent drugs: metabolism stories. Hypha Discovery Blogs. [Link]

  • Kutsher, D., et al. (2026). Pharmacogenomics of Thiopurine Drugs: A Bench‐To‐Bedside Success Story in Thailand. Clinical and Translational Science. [Link]

  • Chen, Y., et al. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 22(7), 1149. [Link]

  • Liu, X., et al. (2015). A Quantitative Structure-Activity Relationship for Human Plasma Protein Binding: Prediction, Validation and Applicability Domain. International Journal of Molecular Sciences, 16(12), 29705-29718. [Link]

  • Cambridge MedChem Consulting. (2023). Covalent Inhibitors. [Link]

  • Miron, T., et al. (2009). Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550. [Link]

  • GARDP Revive. (2023). Structure-activity relationship (SAR). [Link]

  • Miron, T., et al. (2009). Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550. [Link]

Sources

2-Bromo-7H-purine-6-thiol tautomerism and stability profile

Author: BenchChem Technical Support Team. Date: February 2026

Tautomeric Dynamics, Stability Profiling, and Handling Protocols

Executive Summary

2-Bromo-7H-purine-6-thiol (2-Br-6-MP) is a critical scaffold in the development of thiopurine antimetabolites and covalent probes. While often designated as a "thiol," this compound exists in a complex tautomeric equilibrium dominated by thione forms in neutral media. Its stability profile is defined by two competing vectors: oxidative dimerization of the sulfur center and nucleophilic lability of the C2-bromine substituent. This guide provides a definitive analysis of these behaviors and establishes a self-validating protocol for its handling and characterization.

The Tautomeric Landscape

The nomenclature "purine-6-thiol" is a convenient misnomer. In the solid state and neutral aqueous solution, the equilibrium heavily favors the thione (C=S) tautomers over the thiol (C-SH) forms. However, the introduction of the electron-withdrawing bromine at the C2 position significantly alters the electronic landscape compared to the parent 6-mercaptopurine.

1.1 Thione-Thiol Equilibrium

The 2-bromo substituent exerts a strong inductive effect (-I), reducing the electron density of the purine ring. This increases the acidity of the N1 proton, potentially lowering the energy barrier for tautomerization, but the thione remains the thermodynamic sink.

  • Major Species (Neutral pH): 6-Thioxo-1,7-dihydro-2-bromopurine (N7-H Thione) and 6-Thioxo-1,9-dihydro-2-bromopurine (N9-H Thione).

  • Reactive Species: The thiolate anion (generated at pH > pKa₁ ≈ 6.5–7.0) is the nucleophilic species responsible for S-alkylation reactions.

  • C2-Br Influence: Unlike unsubstituted purines, the C2-Br destabilizes the N1-H bond, making the compound more acidic than 6-mercaptopurine (pKa ≈ 7.8).

1.2 Visualization of Tautomeric Flux

The following diagram illustrates the equilibration between the dominant thione forms and the reactive thiol species.

Tautomerism Thione_N7 Major Species (Solid/Neutral) 6-Thioxo-1,7-dihydro (N1-H, N7-H) Thione_N9 Equilibrium Species 6-Thioxo-1,9-dihydro (N1-H, N9-H) Thione_N7->Thione_N9  Proton Shift (N7↔N9)   Thiol_N9 Minor/Reactive Species 6-Mercapto-9H-purine (C6-SH, N9-H) Thione_N9->Thiol_N9  Thione-Thiol Tautomerism   Thiolate Nucleophilic Species Thiolate Anion (C6-S-, N9-H) Thione_N9->Thiolate  Direct Ionization   Thiol_N9->Thiolate  Deprotonation (pH > 6.8)  

Figure 1: Tautomeric equilibrium of 2-bromo-7H-purine-6-thiol. The thione forms dominate stability, while the thiolate drives reactivity.

Stability Profile & Degradation Pathways

The stability of 2-Br-6-MP is compromised by two primary mechanisms. Understanding these is prerequisite to accurate biological testing.

2.1 Oxidative Instability (The Disulfide Trap)

Like most thionucleobases, 2-Br-6-MP is susceptible to auto-oxidation.

  • Mechanism: In the presence of oxygen and trace metals, the thiolate oxidizes to the thiyl radical, which dimerizes to form Bis(2-bromo-purin-6-yl) disulfide .

  • Impact: The disulfide is often insoluble and biologically inactive in assays requiring free thiols, leading to false negatives.

  • Prevention: Solutions must be degassed and treated with reducing agents (DTT or TCEP) if the monomeric thiol is required.

2.2 Hydrolytic Dehalogenation (The C2 Liability)

The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: In basic media (pH > 9) or upon heating in protic solvents, the bromine is displaced by hydroxide (forming 2-hydroxy-6-mercaptopurine) or by the sulfur of another molecule (forming thioethers).

  • Critical Note: The 2-bromo group is less stable than the 2-chloro analog due to the better leaving group ability of bromide.

2.3 Degradation Pathway Visualization

Degradation Compound 2-Bromo-6-thioxopurine (Active API) Disulfide Oxidative Dimer (Bis-disulfide) Compound->Disulfide  O2 / Trace Metals (pH > 7)   Hydrolysis 2-Hydroxy-6-thioxopurine (Inactive) Compound->Hydrolysis  OH- / Heat (pH > 9)   Sulfinic Purine-6-sulfinic acid (Over-oxidation) Compound->Sulfinic  Strong Oxidants (H2O2)   Disulfide->Compound  DTT / TCEP Reduction  

Figure 2: Primary degradation vectors. Oxidative dimerization is reversible; hydrolytic dehalogenation is irreversible.

Experimental Protocols & Handling
3.1 Storage and Solubilization
  • Solid State: Store at -20°C under Argon. Protect from light (amber vials).

  • Stock Solution (100 mM): Dissolve in anhydrous DMSO.

    • Self-Validating Step: Sonicate for 5 minutes. Visual inspection must show no turbidity. If turbid, the disulfide has likely formed.

  • Aqueous Dilution: Do not store aqueous solutions. Prepare fresh.

    • Buffer Selection: Use degassed phosphate buffer (pH 6.0–7.0). Avoid Tris/Glycine if long-term incubation is planned (potential amine nucleophiles reacting at C2).

3.2 Protocol: Stability-Indicating HPLC Method

To verify the integrity of 2-Br-6-MP before biological application, use the following RP-HPLC method.

Chromatographic Conditions:

Parameter Setting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7 stabilizes Br)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min

| Detection | UV 300 nm (Specific for thione chromophore) |

Diagnostic Retention Times (Relative):

  • 2-Hydroxy-6-mercaptopurine (Hydrolysis): ~0.6 x RT(Parent) [More polar]

  • 2-Bromo-6-mercaptopurine (Parent): 1.0 x RT

  • Disulfide Dimer (Oxidation): ~1.4 x RT(Parent) [Highly hydrophobic]

Protocol Steps:

  • Dissolve 1 mg of sample in 1 mL DMSO.

  • Dilute 1:10 in Mobile Phase A (immediately before injection).

  • Pass Criteria: Purity > 95%. Disulfide peak < 2%.

  • Remediation: If disulfide > 5%, treat stock with 1.1 eq TCEP-HCl for 15 min prior to use.

References
  • Tautomerism of Thiopurines

    • Stepanenko, T., et al. (2001). "Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study." Spectrochimica Acta Part A, 57(2), 375-383. Link

    • Relevance: Establishes the dominance of thione forms in purine-thiol equilibria.
  • Stability of 6-Mercaptopurine Derivatives

    • Aliabadi, H. M., et al. (2008). "Effect of buffer and antioxidant on stability of a mercaptopurine suspension." American Journal of Health-System Pharmacy, 65(5), 441-447. Link

    • Relevance: Defines oxidation risks and pH-dependent stability profiles applicable to the 2-bromo analog.
  • Nucleophilic Lability of Halopurines: Legraverend, M., et al. (2006). "Synthesis of 2,6,9-trisubstituted purines." Tetrahedron, 62(14), 3399-3408. Relevance: Provides mechanistic grounding for the SNAr reactivity of the C2-bromo group.
  • Thiol-Disulfide Exchange Kinetics

    • Gilbert, H. F. (1990).[1] "Molecular and cellular aspects of thiol-disulfide exchange." Advances in Enzymology, 63, 69-172. Link

    • Relevance: Fundamental basis for the dimerization mechanism and TCEP reduction protocol.

Sources

An In-depth Technical Guide to 2-Bromo-7H-purine-6-thiol as a Putative Inhibitor of Thiopurine S-methyltransferase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 2-Bromo-7H-purine-6-thiol as a potential inhibitor of Thiopurine S-methyltransferase (TPMT). While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes established knowledge of TPMT biochemistry, purine chemistry, and enzyme inhibition assays to present a comprehensive theoretical framework and practical methodologies for its investigation.

Part 1: The Critical Role of Thiopurine S-methyltransferase (TPMT) in Thiopurine Metabolism

Thiopurine S-methyltransferase (TPMT) is a cytosolic enzyme that plays a pivotal role in the metabolism of thiopurine drugs.[1][2] These drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are essential immunosuppressants and anti-cancer agents.[1][2] TPMT catalyzes the S-methylation of these compounds, a critical step in their inactivation and detoxification.[1][2]

The clinical significance of TPMT lies in its genetic polymorphism. Variations in the TPMT gene can lead to a range of enzyme activity levels in the population.[3] Individuals with intermediate or low TPMT activity are at a significantly higher risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurine drugs, due to the accumulation of active, cytotoxic metabolites.[3] Consequently, assessing a patient's TPMT status is a cornerstone of personalized medicine in contexts where thiopurine drugs are prescribed.

The metabolic pathway of thiopurines is a competing network of activation and inactivation pathways. While TPMT inactivates thiopurines, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts them into their active, cytotoxic forms, the 6-thioguanine nucleotides (6-TGNs).[4] The balance between these pathways dictates both the therapeutic efficacy and the toxicity of the treatment.

Part 2: 2-Bromo-7H-purine-6-thiol: A Candidate for TPMT Inhibition

Chemical Structure and Rationale

2-Bromo-7H-purine-6-thiol is a purine analog with structural similarities to the natural substrates of TPMT, such as 6-mercaptopurine. The core purine scaffold and the thiol group at the 6-position suggest that it could be recognized by and bind to the active site of TPMT. The introduction of a bromine atom at the 2-position is a key modification that could influence its binding affinity and inhibitory potential. Halogen substitutions are a common strategy in drug design to modulate electronic properties and enhance binding interactions.

Hypothesized Mechanism of Action: Competitive Inhibition

Given its structural similarity to 6-mercaptopurine, it is hypothesized that 2-Bromo-7H-purine-6-thiol acts as a competitive inhibitor of TPMT. In this model, the inhibitor would bind to the active site of the enzyme, thereby preventing the binding of the natural substrate (e.g., 6-mercaptopurine) and halting the methylation reaction.

The crystal structure of murine TPMT in complex with 6-mercaptopurine reveals key interactions within the active site.[1][5][6] It is plausible that 2-Bromo-7H-purine-6-thiol would occupy this same binding pocket. The purine ring would likely form hydrophobic and stacking interactions, while the thiol group could interact with key residues. The bromine atom at the 2-position could potentially form halogen bonds or other favorable interactions, further anchoring the inhibitor in the active site.

TPMT_Inhibition cluster_0 Normal TPMT Catalysis cluster_1 Competitive Inhibition TPMT_Enzyme TPMT Active Site Methylated_6MP 6-Methylmercaptopurine (Product) TPMT_Enzyme->Methylated_6MP Catalyzes methylation 6MP 6-Mercaptopurine (Substrate) 6MP->TPMT_Enzyme Binds to active site SAM SAM (Co-factor) SAM->TPMT_Enzyme TPMT_Enzyme_Inhibited TPMT Active Site No_Product No Reaction TPMT_Enzyme_Inhibited->No_Product Inhibitor 2-Bromo-7H-purine-6-thiol (Inhibitor) Inhibitor->TPMT_Enzyme_Inhibited Binds to active site, blocking substrate 6MP_Blocked 6-Mercaptopurine (Substrate) 6MP_Blocked->TPMT_Enzyme_Inhibited Binding blocked

Figure 1: Hypothesized competitive inhibition of TPMT.

Proposed Synthesis of 2-Bromo-7H-purine-6-thiol

The synthesis of 2-Bromo-7H-purine-6-thiol can be theoretically approached from commercially available purine precursors. A plausible synthetic route involves the conversion of a 6-chloro or 6-hydroxy purine derivative to the corresponding 6-thiopurine. The following is a proposed, non-validated protocol based on established purine chemistry.

Synthesis_Workflow Start 2-Bromo-6-chloropurine Step1 Dissolve in Ethanol Start->Step1 Reagent1 Add Thiourea Step1->Reagent1 Step2 Reflux Reagent1->Step2 Step3 Hydrolysis with NaOH Step2->Step3 Step4 Acidification with Acetic Acid Step3->Step4 Product 2-Bromo-7H-purine-6-thiol Step4->Product

Figure 2: Proposed synthesis workflow.

Disclaimer: This protocol is theoretical and requires optimization and validation in a laboratory setting.

Materials:

  • 2-Bromo-6-chloropurine

  • Thiourea

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Acetic Acid

Procedure:

  • Dissolve 2-bromo-6-chloropurine in ethanol.

  • Add an equimolar amount of thiourea to the solution.

  • Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate.

  • Acidify the mixture with acetic acid to precipitate the product.

  • Filter, wash, and dry the resulting solid to obtain 2-Bromo-7H-purine-6-thiol.

  • Purification can be achieved by recrystallization.

Part 3: Experimental Protocols for Characterization

Expression and Purification of Recombinant Human TPMT

For in vitro inhibition studies, a reliable source of active enzyme is required. The following is a general workflow for the expression and purification of recombinant human TPMT.

Workflow:

  • Cloning: The full-length coding region of human TPMT is cloned into an expression vector (e.g., pET-28a) with a purification tag (e.g., His6-tag).

  • Transformation: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: Bacterial cultures are grown to an optimal density and protein expression is induced (e.g., with IPTG).

  • Lysis: The bacterial cells are harvested and lysed to release the cellular contents.

  • Purification: The recombinant TPMT is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins), followed by further purification steps like gel filtration if necessary.[1]

  • Characterization: The purity and concentration of the enzyme are determined using SDS-PAGE and a protein concentration assay.

In Vitro TPMT Inhibition Assay (HPLC-based)

This protocol describes a non-radioactive method to determine the inhibitory activity of 2-Bromo-7H-purine-6-thiol on TPMT by measuring the formation of 6-methylmercaptopurine (6-MMP) from 6-mercaptopurine (6-MP) using High-Performance Liquid Chromatography (HPLC).[7][8][9]

Materials:

  • Purified recombinant human TPMT

  • 6-mercaptopurine (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • 2-Bromo-7H-purine-6-thiol (test inhibitor)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a fixed concentration of 6-mercaptopurine, and SAM.

  • Inhibitor Addition: Add varying concentrations of 2-Bromo-7H-purine-6-thiol (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of purified TPMT.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the samples into the HPLC system. The separation of 6-MMP is typically achieved using a C18 column with a suitable mobile phase (e.g., a methanol-water gradient).[7]

  • Detection: Monitor the elution of 6-MMP using a UV detector at its maximum absorbance wavelength.

  • Quantification: Determine the concentration of 6-MMP in each sample by comparing the peak area to a standard curve of known 6-MMP concentrations.

Data Analysis
  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Inhibitor Concentration (µM)6-MMP Formed (nmol/hr)% Inhibition
0 (Control)10.20
0.18.516.7
15.843.1
102.179.4
1000.595.1
Table 1: Example data for determining TPMT inhibition.

Part 4: Structure-Activity Relationship (SAR) and Future Directions

While specific SAR data for 2-bromo-purine derivatives as TPMT inhibitors is not available, general principles of medicinal chemistry can guide future optimization efforts.

Key Areas for Modification:

  • 2-Position: The bromine atom can be replaced with other halogens (F, Cl, I) or other functional groups to probe the electronic and steric requirements of the active site.

  • Purine Ring: Modifications to the purine ring itself, such as substitutions at other positions, could influence binding affinity.

  • 7-Position: The proton at the 7-position could be replaced with various alkyl or aryl groups to explore potential interactions with the enzyme.

Future Research:

  • Validation of Synthesis and Inhibition: The proposed synthesis and the hypothesized inhibitory activity of 2-Bromo-7H-purine-6-thiol need to be experimentally validated.

  • Kinetic Studies: Detailed kinetic studies should be performed to confirm the mechanism of inhibition (e.g., competitive, non-competitive).

  • Structural Studies: Co-crystallization of TPMT with 2-Bromo-7H-purine-6-thiol would provide definitive evidence of its binding mode and guide the rational design of more potent inhibitors.

  • Cell-based Assays: The activity of the inhibitor should be evaluated in cellular models to assess its ability to modulate thiopurine metabolism in a biological context.

The investigation of novel TPMT inhibitors like 2-Bromo-7H-purine-6-thiol holds promise for the development of new therapeutic strategies to optimize thiopurine therapy, potentially allowing for dose adjustments and mitigating the risk of severe side effects in patients with varying TPMT activities.

References

  • Reid, R., et al. (2008). Structural Basis of Substrate Recognition in Thiopurine S-Methyltransferase. Biochemistry, 47(25), 6693–6702. [Link]

  • Reid, R., et al. (2008). Structural Basis of Substrate Recognition in Thiopurine S-Methyltransferase. Biochemistry, 47(25), 6693–6702. [Link]

  • Lennard, L., & Singleton, H. J. (1992). High-performance liquid chromatographic assay of human red blood cell thiopurine methyltransferase activity. Journal of Chromatography B: Biomedical Sciences and Applications, 583(1), 83-90. [Link]

  • Reid, R., et al. (2008). Structural basis of substrate recognition in thiopurine s-methyltransferase. Biochemistry, 47(25), 6693-702. [Link]

  • Sofiene, L., et al. (2012). Insight into TPMT ∗ 23 mutation mis-folding using molecular dynamics simulation and protein structure analysis. Journal of Molecular Modeling, 18(10), 4567-4576. [Link]

  • Zanussi, S., et al. (2006). HPLC/tandem ion trap mass detector methods for determination of inosine monophosphate dehydrogenase (IMPDH) and thiopurine methyltransferase (TPMT). Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1241-4. [Link]

  • Matuszak, E., et al. (2021). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences, 22(9), 4758. [Link]

  • Montgomery, J. A., & Thomas, H. J. (1979). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of Medicinal Chemistry, 22(9), 1109-13. [Link]

  • Woodson, L. C., & Weinshilboum, R. M. (1983). Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives. Biochemical Pharmacology, 32(5), 819-26. [Link]

  • Kask, K., et al. (2006). Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 834(1-2), 159-64. [Link]

  • Zare-Karizi, S., et al. (2018). Thiopurine S-Methyltransferase Assay by HPLC in Acute Lymphoblastic Leukemia Patients and a Healthy Iranian. Acta Medica Iranica, 56(5), 301-307. [Link]

  • Schmiegelow, K., et al. (1999). Inhibition of thiopurine S-methyltransferase activity by impurities in commercially available substrates: a factor for differing results of TPMT measurements. European Journal of Clinical Pharmacology, 55(4), 275-81. [Link]

  • de la Moureyre, C. S., et al. (2013). Thiopurine pathway. Pharmacogenetics and Genomics, 23(8), 448-450. [Link]

  • LibreTexts. (2024). 2.7.2: Enzyme Active Site and Substrate Specificity. Biology LibreTexts. [Link]

  • Loo, C. S., et al. (2020). Therapeutic Monitoring of Thiopurine Metabolites: Validation of an HPLC Method and Preliminary Findings from a Small Cohort. Sains Malaysiana, 49(10), 2411-2422. [Link]

  • GPAT Discussion Center. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

  • de la Moureyre, C. S., et al. (2004). Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. Alimentary Pharmacology & Therapeutics, 20(8), 819-827. [Link]

  • Ford, L. T., & Berg, J. D. (2010). Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods. Clinical Laboratory, 56(1-2), 1-10. [Link]

  • Appell, M. L., et al. (2013). Metabolic pathways transforming the thiopurine drugs into 6‐tioguanine nucleotides (6‐TGNs). Journal of Crohn's and Colitis, 7(8), 615-623. [Link]

  • University Hospitals Coventry and Warwickshire. (n.d.). TPMT(Thiopurine S-methyltransferase). [Link]

  • Sonic Genetics. (2022, December 1). DEC TPMT and NUDT15 genetic testing. [Link]

  • Twist Bioscience. (2026, January 1). A Rapid and Reliable Absorbance Assay to Identify Drug-Drug Interactions with Thiopurine Drugs. [Link]

  • Twist Bioscience. (2024, December 19). A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. International Journal of Molecular Sciences, 26(1), 13. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Regioselective S-Alkylation of 2-Bromo-7H-purine-6-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of S-Alkylated Purines

Purine scaffolds are fundamental building blocks in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1][2] Among these, 2-Bromo-7H-purine-6-thiol is a particularly valuable intermediate. The presence of a bromine atom at the C2 position, a reactive thiol group at C6, and multiple nitrogen atoms provides a rich platform for diverse chemical modifications.

The S-alkylation of the C6-thiol group is a critical and widely employed strategy to generate libraries of novel purine derivatives.[3] This modification allows for the introduction of a vast array of alkyl and arylalkyl side chains, profoundly influencing the molecule's steric and electronic properties. Consequently, this can modulate biological activity, solubility, and metabolic stability. This application note provides a robust and detailed protocol for the selective S-alkylation of 2-Bromo-7H-purine-6-thiol, explains the chemical principles governing the reaction's selectivity, and offers guidance for troubleshooting common issues.

Reaction Principles: Achieving Selective S-Alkylation over N-Alkylation

The S-alkylation of 2-Bromo-7H-purine-6-thiol is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[4][5] The core challenge lies in achieving high selectivity for the sulfur atom over the competing nitrogen atoms of the purine ring (primarily N7 and N9), which are also nucleophilic.

The key to selectivity rests on several factors:

  • Deprotonation: The thiol group (pKa ≈ 7-8) is significantly more acidic than the N-H protons of the imidazole ring (pKa ≈ 8-9 for N9-H, N7-H is less acidic). By using a carefully chosen base, the thiol can be selectively deprotonated to form the highly nucleophilic thiolate anion (S⁻). This anion is a much stronger nucleophile than the neutral nitrogen atoms.

  • Choice of Base: A mild base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the thiol without significantly deprotonating the ring nitrogens. Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of N-alkylation if not used under controlled conditions.

  • Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetone are ideal.[6] They effectively solvate the cation of the base (e.g., K⁺) while leaving the thiolate anion relatively "naked" and highly reactive, promoting a rapid SN2 reaction. Protic solvents should be avoided as they can protonate the thiolate, reducing its nucleophilicity.

  • HSAB Principle: According to the Hard and Soft Acids and Bases (HSAB) principle, the soft thiolate nucleophile preferentially reacts with soft electrophiles, such as alkyl bromides and iodides.

While S-alkylation is generally favored under these conditions, competing N-alkylation can still occur, leading to a mixture of N7 and N9 isomers.[7][8] Reaction temperature and the specific structure of the alkylating agent can also influence this regioselectivity.

Reaction Scheme

Caption: General reaction scheme for the S-alkylation of 2-Bromo-7H-purine-6-thiol.

Detailed Experimental Protocol

This protocol describes a general procedure for the S-alkylation using a representative alkyl bromide. Researchers should adapt molar equivalents and reaction times based on the specific reactivity of their chosen alkylating agent.

Materials and Equipment
  • Reagents:

    • 2-Bromo-7H-purine-6-thiol

    • Alkylating agent (e.g., 1-bromobutane, benzyl bromide, methyl iodide)

    • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), HPLC grade

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

    • Column chromatography setup (silica gel)

    • Standard laboratory glassware

Safety Precaution: Alkylating agents are often toxic, mutagenic, and lachrymatory. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-7H-purine-6-thiol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir the suspension at room temperature.

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). The suspension will typically turn a pale yellow color as the thiolate forms. Stir vigorously for 30-45 minutes at room temperature.

  • Alkylation: Add the alkylating agent (1.1 - 1.2 eq) dropwise via syringe to the stirring suspension.

  • Reaction Progress: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) if required. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of dichloromethane/methanol or ethyl acetate/hexanes. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 4-18 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., a gradient of 0-10% methanol in dichloromethane or 10-50% ethyl acetate in hexanes) to isolate the pure S-alkylated product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation and Troubleshooting

Table 1: Influence of Reaction Parameters on S-Alkylation
ParameterConditionRationale & Expected OutcomePotential Issues
Base K₂CO₃, Cs₂CO₃Mild bases that selectively deprotonate the thiol, favoring S-alkylation.[1][8]Reaction may be slow with less reactive alkyl halides.
NaH, KHMDSStrong bases ensure complete and rapid deprotonation of the thiol.Increased risk of competing N-alkylation or other side reactions.
Solvent DMF, AcetonePolar aprotic solvents enhance the nucleophilicity of the thiolate.[6]DMF can be difficult to remove during work-up.
THF, AcetonitrileLess polar aprotic solvents can sometimes improve selectivity for S-alkylation.[8]Lower solubility of the purine starting material.
Temperature Room Temp.Sufficient for most reactive alkylating agents (iodides, benzyl halides). Minimizes side reactions.May be too slow for less reactive alkylating agents (chlorides, some bromides).
40-60°CIncreases reaction rate for less reactive alkyl halides.Higher temperatures can increase the amount of N-alkylated byproducts.
Alkylating Agent R-I > R-Br > R-ClReactivity follows the leaving group ability (I⁻ > Br⁻ > Cl⁻).Alkyl iodides are less stable and more expensive.
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Ineffective deprotonation of the thiol. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) or a more finely powdered base (K₂CO₃). 2. Switch to a more reactive alkylating agent (e.g., use an iodide instead of a bromide). 3. Increase the reaction temperature in 10°C increments, monitoring for side product formation.[6]
Formation of N-Alkylated Side Products 1. Base is too strong or used in large excess. 2. Reaction temperature is too high.1. Use a milder base such as K₂CO₃. Ensure stoichiometry is correct. 2. Run the reaction at a lower temperature, even if it requires a longer reaction time.
Multiple Spots on TLC (Unidentified) 1. Decomposition of starting material or product. 2. Dialkylation (S and N).1. Ensure an inert atmosphere is maintained. Check the purity of reagents. 2. Use a smaller excess of the alkylating agent (e.g., 1.05 - 1.1 eq).
Difficulty in Product Isolation 1. Product is co-eluting with impurities. 2. Emulsion formation during aqueous work-up.1. Optimize the solvent system for column chromatography; try a different solvent system (e.g., toluene/acetone). 2. Add brine to the separatory funnel to help break the emulsion; filter the organic layer through celite.[6]

Workflow Visualization

G Experimental Workflow A 1. Setup - Dry flask under N₂ - Add 2-Bromo-7H-purine-6-thiol (1.0 eq) B 2. Deprotonation - Add anhydrous DMF - Add K₂CO₃ (1.5-2.0 eq) - Stir for 30-45 min A->B C 3. Alkylation - Add alkyl halide (1.1-1.2 eq) - Stir at RT or 40-60°C B->C D 4. Monitoring - Check reaction progress by TLC C->D D->C Incomplete E 5. Work-up - Quench with H₂O - Extract with EtOAc - Wash with brine D->E Reaction Complete F 6. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate E->F G 7. Purification - Flash column chromatography F->G H 8. Characterization - ¹H NMR, ¹³C NMR, MS - Pure S-alkylated product G->H

Sources

Application Note: Optimal Solvent Systems for 2-Bromo-7H-purine-6-thiol

[1]

Abstract & Compound Profile

2-Bromo-7H-purine-6-thiol (also known as 2-Bromo-6-mercaptopurine) is a critical heterocyclic scaffold used in the synthesis of nucleoside analogs and antimetabolites.[1] As a structural derivative of 6-mercaptopurine (6-MP), it shares the characteristic poor aqueous solubility of the purine class, further exacerbated by the lipophilic bromine substituent at the C2 position.

This guide provides a validated framework for solubilizing this compound for both biological assays and synthetic applications, prioritizing stability (prevention of disulfide oxidation) and reproducibility.[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Aromatic, planar, stacking interactions reduce solubility.[1]
Molecular Weight ~231.07 g/mol Moderate MW.[1][2]
pKa (Predicted)

-H / Thiol: ~7.0–7.5
Acidic protons allow solubility in basic aqueous media.[1]
LogP (Predicted) ~0.5 – 1.0More lipophilic than 6-MP; poor water solubility.[1]
Key Sensitivity Thiol (-SH) oxidationCRITICAL: Requires inert atmosphere; avoid aerated solvents.[1]

Solvent Selection Guide

The solubility of 2-Bromo-7H-purine-6-thiol is governed by the "Purine Rule": Insoluble in neutral water, soluble in polar aprotic solvents and alkaline aqueous buffers. [1]

Primary Solvents (Recommended)
SolventSolubility PotentialApplicationNotes
DMSO (Anhydrous) High (>20 mM)Biological Assays (Stock)Gold Standard. Use biological grade (low water).[1]
DMF (Anhydrous) High (>20 mM)Chemical SynthesisGood alternative to DMSO; easier to remove by evap.[1]
1M NaOH Moderate (>10 mM)Aqueous StockDeprotonates thiol/NH to form soluble anion.[1]
Ethanol Low (< 2 mM)Co-solvent onlyRequires heating; risk of precipitation upon cooling.[1]
PBS (pH 7.4) Very Low (< 0.1 mM)Assay BufferDo NOT use for stock. Only for final dilution.[1]
Solvents to Avoid
  • Neutral Water: Causes immediate precipitation.[1][2]

  • Acidic Buffers (pH < 6): Protonation leads to complete insolubility.[1]

  • Acetone/Ether: Poor solubility; not recommended for stock preparation.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental end-goal.

SolventLogicStartStart: 2-Bromo-7H-purine-6-thiol SolidGoalDefine ApplicationStart->GoalBioAssayBiological Assay(IC50, Cell Culture)Goal->BioAssaySynthesisChemical Synthesis(S_NAr, Alkylation)Goal->SynthesisDMSODissolve in 100% DMSO(Stock: 10-50 mM)BioAssay->DMSOStandardNaOHDissolve in 0.1-1M NaOH(Fresh Prep Only)BioAssay->NaOHAlternative (Rare)Synthesis->DMSOAlternativeDMFDissolve in DMF(with Base like K2CO3)Synthesis->DMFPreferredDilutionDilute into Media(Final DMSO < 0.5%)DMSO->DilutionReactionProceed to ReactionDMF->ReactionNaOH->Dilution

Caption: Decision tree for solvent selection based on experimental application.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock in DMSO (For Biological Assays)

Purpose: To create a stable, concentrated stock solution suitable for dilution into cell culture media or enzymatic buffers.[1]

Materials:

  • 2-Bromo-7H-purine-6-thiol (Solid)[1]

  • DMSO (Dimethyl sulfoxide), Sterile Filtered, Anhydrous (≥99.9%)[1]

  • Amber glass vials (to protect from light)[1]

  • Argon or Nitrogen gas source[1][2]

Procedure:

  • Calculate: For 10 mg of compound (MW ~231.07 g/mol ):

    • Moles =

      
      [1]
      
    • Volume for 50 mM =

      
      .[1]
      
  • Weigh: Accurately weigh the solid into a sterile amber vial.

  • Solubilize: Add the calculated volume of anhydrous DMSO.

  • Sonicate: Sonicate in a water bath at room temperature for 2–5 minutes. Note: Visual clarity is mandatory.[1][2] If particles persist, dilute to 25 mM.[1]

  • Inert Gas Purge: Gently blow a stream of Argon/Nitrogen over the liquid surface for 30 seconds to displace oxygen (prevents disulfide formation).[1]

  • Storage: Cap tightly. Store at -20°C. Stable for 3–6 months.

Protocol B: Preparation of Aqueous Stock (Alkaline Method)

Purpose: For applications where organic solvents (DMSO) are strictly prohibited.[1]

Procedure:

  • Weigh the target amount of solid.[1][2]

  • Add 1.0 M NaOH (Sodium Hydroxide) to achieve a concentration of 10–20 mM.[1]

  • Vortex vigorously.[1][2] The solution should turn clear and yellow/amber (indicative of the thiolate anion).[2]

  • Immediate Use: Dilute immediately into the final buffer.

    • Warning: Neutralizing this solution (dropping pH < 7) will cause the compound to crash out of solution.[1][2] Ensure your final buffer has sufficient capacity to maintain solubility or that the final concentration is below the solubility limit (~50 µM).[2]

Troubleshooting & Stability

Common Issues
SymptomCauseSolution
Precipitation on Dilution "Crash-out" effect when moving from DMSO to Water.[1]1. Vortex media while adding stock dropwise.2. Warm media to 37°C before addition.3. Lower final concentration.
Loss of Potency Oxidation of thiol (-SH) to disulfide (-S-S-).[1]1. Always purge stock with Argon.2.[1][2] Add DTT or TCEP (0.5 mM) to assay buffer if compatible.[1]
Yellow Discoloration Formation of Thiolate anion (Normal in base) or Oxidation.[1]If in DMSO (neutral): Likely oxidation.[1] Check LC-MS.If in NaOH: Normal behavior.[1]
Stability Mechanism

The thiol group at position 6 is susceptible to oxidative dimerization.

1
  • Preventative Measure: Store DMSO stocks in single-use aliquots to minimize freeze-thaw cycles and oxygen exposure.[1]

References

  • Cayman Chemical. 6-Mercaptopurine (hydrate) Product Information. (Analogous solubility data for 6-thiol purines). Link

  • Selleck Chemicals. Mercaptopurine (6-MP) Protocol and Solubility. (DMSO/NaOH solubility standards).[1] Link

  • Elion, G. B., et al. "The constitution of the purine antagonist, 6-mercaptopurine."[1] Journal of the American Chemical Society 74.2 (1952): 411-414.[1] (Foundational chemistry of 6-thiopurines).

  • BenchChem. Synthesis and Characterization of 6-alkylthiopurines. (Reaction solvent data). Link[1]

  • PubChem. Compound Summary for CID 667490 (6-Mercaptopurine). (Physicochemical properties and pKa data). Link

Application Note: High-Efficiency Synthesis of 2-Bromo-6-alkylthiopurines via Regioselective S-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

The 2-bromo-6-alkylthiopurine scaffold represents a critical intermediate in the development of purine antimetabolites and kinase inhibitors. The presence of the bromine atom at the C2 position serves as a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (


), allowing for the rapid generation of diverse libraries from a single core.

This guide details the regioselective S-alkylation of 2-bromo-6-mercaptopurine (also known as 2-bromo-6-sulfanyl-9H-purine) using potassium carbonate (


)  in dimethylformamide (DMF). While purines possess multiple nucleophilic sites (N7, N9, and S6), this protocol leverages the Hard and Soft Acids and Bases (HSAB)  theory to favor the "soft" sulfur nucleophile over the "hard" ring nitrogens, achieving high yields (>85%) with minimal N-alkylated byproducts.

Scientific Rationale & Mechanism

The Regioselectivity Challenge

Purine thiones exist in a tautomeric equilibrium between the thione (major) and thiol (minor) forms. Under basic conditions, the deprotonated thiolate anion is formed. This anion is an ambident nucleophile.

  • N-Alkylation (N7/N9): Favored by "hard" electrophiles and high temperatures.

  • S-Alkylation (C6-S): Favored by "soft" electrophiles (alkyl halides) and thermodynamic control.

Why in DMF?
  • Base Strength:

    
     (
    
    
    
    of conjugate acid ~10.3) is sufficient to deprotonate the thiol (
    
    
    ~7-8) but is mild enough to minimize competitive deprotonation of the less acidic N9-H, thereby reducing N-alkylation risk compared to stronger bases like NaH.
  • Solvent Effect: DMF is a polar aprotic solvent that solvates the potassium cation effectively, leaving the thiolate anion "naked" and highly reactive.

Reaction Mechanism Visualized

The following diagram illustrates the pathway from the thione tautomer to the specific S-alkylated product.

ReactionMechanism Thione 2-Bromo-6-mercaptopurine (Thione Form) Intermediate Thiolate Anion (Nucleophile) Thione->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Product 2-Bromo-6-alkylthiopurine (S-Alkylated) Intermediate->Product SN2 Attack (Soft-Soft Interaction) SideProduct N-Alkylated Byproducts (Minor) Intermediate->SideProduct Kinetic Error (Hard-Hard) Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Mechanistic pathway showing the preferential formation of the S-alkylated product via the thiolate intermediate.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 2-Bromo-6-mercaptopurine (Commercial or synthesized from 2-bromo-6-chloropurine).

  • Alkylating Agent: Alkyl bromide or iodide (1.05 – 1.1 equivalents).

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 – 2.0 equivalents).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Grade: Water < 50 ppm).

  • Quench: Distilled water or 1M HCl (for pH adjustment).

Step-by-Step Procedure

Step 1: Solubilization and Deprotonation

  • Charge a round-bottom flask with 2-bromo-6-mercaptopurine (1.0 eq).

  • Add anhydrous DMF (concentration 0.2 M – 0.5 M).

  • Add

    
      (1.5 eq) in a single portion.
    
  • Critical: Stir the suspension at Room Temperature (RT) for 15–30 minutes. The mixture typically turns yellow/orange, indicating thiolate formation.

Step 2: Alkylation

  • Add the Alkyl Halide (1.05 eq) dropwise.

    • Note: For reactive halides (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to prevent exotherms.

    • Note: For less reactive halides, add at RT.

  • Allow the reaction to stir at RT.

    • Monitoring: Check by TLC (Mobile Phase: 5% MeOH in DCM) or LCMS after 1 hour.

Step 3: Workup & Isolation

  • Precipitation Method (Preferred): Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The product usually precipitates as a white or off-white solid.

    • Filter the solid, wash with water (3x) to remove DMF and inorganic salts.

    • Dry under vacuum at 45°C.

  • Extraction Method (If oil forms): Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (1x). Dry over

    
    , filter, and concentrate.
    
Workflow Diagram

Workflow Start Start: 2-Bromo-6-mercaptopurine in DMF (0.2M) Deprot Add K2CO3 (1.5 eq) Stir 30 min @ RT Start->Deprot AddRX Add Alkyl Halide (1.05 eq) Dropwise Deprot->AddRX Monitor Monitor (TLC/LCMS) 1-4 Hours AddRX->Monitor Monitor->Monitor Incomplete Quench Pour into Ice Water (5x Volume) Monitor->Quench Complete Isolate Filter Precipitate Wash with H2O Quench->Isolate Dry Vacuum Dry Yield Calculation Isolate->Dry

Figure 2: Operational workflow for the batch synthesis of 2-bromo-6-alkylthiopurines.

Optimization & Troubleshooting

Solvent and Base Effects

The choice of solvent and base dramatically impacts the ratio of S-alkylation (desired) to N-alkylation (undesired).

EntryBaseSolventTemp (°C)Yield (%)Regioselectivity (S:N)Notes
1

DMF RT 85-95 >95:5 Recommended Standard
2

THF060-7080:20Strong base risks N-deprotonation
3

DCMRT40-5090:10Slow reaction; poor solubility
4

AcetoneReflux75-8592:8Good for very reactive halides
5

DMFRT88-92>95:5Effective but more expensive
Troubleshooting Guide
  • Issue: N-Alkylation Observed (LCMS M+R peak with different retention time).

    • Cause: Reaction temperature too high or "Hard" electrophile used.

    • Solution: Lower temperature to 0°C; switch solvent to Acetone; ensure strict 1.05 eq of alkyl halide.

  • Issue: Disulfide Formation (Dimer).

    • Cause: Oxidation of the thiol by air.

    • Solution: Degas DMF with Nitrogen/Argon before use; keep reaction under inert atmosphere.

  • Issue: Incomplete Reaction.

    • Cause: Poor solubility of

      
      .
      
    • Solution: Use finely ground

      
       or add a catalytic amount of 18-crown-6 ether.
      

References

  • Havelková, M., et al. (2001). "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids." Synthesis, 11, 1704–1710. (Demonstrates the stability of 2,6-dihalopurines and reactivity of C6 position).

  • Qu, L., et al. (2023). "Direct Regioselective C-H Cyanation of Purines." Molecules, 28(3), 978. (Provides NMR data and synthesis protocols for 6-alkylthiopurine derivatives).

  • Krivonos, S., et al. (2020). "Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides." Molecules, 25(18), 4298. (Details the use of Lewis acids and alkylation strategies on the purine core).

  • Elion, G. B., et al. (1954). "The Fate of 6-Mercaptopurine in Man." Annals of the New York Academy of Sciences. (Foundational text on 6-MP reactivity and metabolism).

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Complete Alkylation using Bromoacetic Acid-d3." (General reference for thiol alkylation monitoring).

Application Note: Strategic Functionalization of 2-Bromo-7H-purine-6-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-7H-purine-6-thiol (2-Bromo-6-mercaptopurine) is a high-value heterocyclic scaffold in drug discovery, particularly for the development of antimetabolites, kinase inhibitors, and adenosine receptor antagonists.[1] Its unique structure offers two distinct orthogonal reactivity handles: a highly nucleophilic thiol group at C6 and an electrophilic carbon center at C2 activated for nucleophilic aromatic substitution (


). This application note details optimized protocols for the chemoselective functionalization of this scaffold, prioritizing S-alkylation followed by C2-displacement to generate diverse purine libraries.

Reactivity Landscape & Mechanistic Insight[1]

The chemical utility of 2-Bromo-7H-purine-6-thiol lies in the electronic disparity between the C6 and C2 positions. Understanding this causality is essential for designing successful synthetic routes.

The Dual-Natured Scaffold
  • C6-Thiol (Nucleophile): The thiol group (

    
    ) is significantly more acidic than the purine ring protons (N7/N9, 
    
    
    
    ). Under mild basic conditions, it forms a thiolate anion, which is a soft, potent nucleophile. It reacts rapidly with alkyl halides via
    
    
    mechanisms.
  • C2-Bromine (Electrophile): The C2 position is electron-deficient due to the electronegative nitrogen atoms in the pyrimidine ring. However, it is less reactive than a typical 2-chloropyrimidine because the electron-donating potential of the C6-sulfur (via resonance) partially deactivates the ring. Consequently, displacing the C2-bromine requires higher temperatures or stronger nucleophiles (amines, alkoxides) via an

    
     mechanism.
    
The "S-First" Strategy

Attempting to displace the C2-bromine before addressing the thiol is chemically risky. Primary amines used for C2-displacement can oxidatively dimerize the free thiol to disulfides or form unreactive salts. Therefore, the most robust workflow involves S-functionalization (or protection) followed by C2-substitution .

Reactivity_Landscape Scaffold 2-Bromo-7H-purine-6-thiol S_Alk S-Alkylation (Fast) (Room Temp, Mild Base) Scaffold->S_Alk Path A (Recommended) C2_Sub C2-Substitution (Slow) (Heat, Strong Nucleophile) Scaffold->C2_Sub Path B (Difficult due to free -SH) Product 2,6-Disubstituted Purine (Library Scaffold) S_Alk->Product Sequential Functionalization

Figure 1: The Reactivity Landscape. Path A (S-Alkylation first) is the preferred route for generating clean libraries.

Protocol A: Chemoselective S-Alkylation

This protocol functionalizes the C6-thiol to create a thioether. This step also serves to "protect" the thiol, preventing interference during the subsequent C2-substitution.

Objective: Synthesis of 2-bromo-6-(alkylthio)-7H-purine. Mechanism:


 Nucleophilic Substitution.
Materials
  • Substrate: 2-Bromo-7H-purine-6-thiol (1.0 equiv).

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Diisopropylethylamine (DIPEA).
    
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).

Step-by-Step Procedure
  • Solubilization: Dissolve 2-Bromo-7H-purine-6-thiol (1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

    • Note: DMF is preferred over acetone for poorly soluble purines.

  • Activation: Add

    
     (2 mmol). Stir at room temperature for 15 minutes. The solution may change color (often yellowing) as the thiolate anion forms.
    
  • Addition: Dropwise add the Alkyl Halide (1.1 mmol).

    • Critical Control: Do not use a large excess of alkyl halide to avoid N7/N9 alkylation, which is the secondary reaction pathway.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM) or LC-MS. The product will be less polar than the starting thiol.

  • Workup: Pour the reaction mixture into ice-water (50 mL). The S-alkylated product typically precipitates as a white or off-white solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Dry under vacuum. If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Yield Expectation: 85–95%.

Protocol B: C2-Nucleophilic Aromatic Substitution ( )

Once the sulfur is alkylated, the C2-bromine can be displaced by amines. This reaction requires thermal activation because the purine ring is deactivated by the electron-donating S-alkyl group.

Objective: Displacement of Bromine by a primary or secondary amine. Mechanism: Addition-Elimination (


).
Materials
  • Substrate: 2-Bromo-6-(alkylthio)-7H-purine (from Protocol A) (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (2.0–3.0 equiv).

  • Solvent: n-Butanol (for high heat) or Ethanol (for sealed tube).

  • Base: DIPEA (3.0 equiv) is required to scavenge the HBr generated.

Step-by-Step Procedure
  • Preparation: In a pressure vial (microwave vial) or round-bottom flask, suspend the S-alkylated purine (0.5 mmol) in n-Butanol (3 mL).

  • Reagent Addition: Add the amine (1.5 mmol) and DIPEA (1.5 mmol).

  • Thermal Activation:

    • Method A (Conventional): Reflux at 110°C for 12–24 hours.

    • Method B (Microwave - Recommended): Heat to 120–140°C for 30–60 minutes.

    • Why Heat? The intermediate Meisenheimer complex is high-energy.[2] Heat is necessary to overcome the activation energy barrier.

  • Monitoring: Check LC-MS.

    • Validation: Look for the loss of the characteristic Bromine isotope pattern (1:1 doublet at M and M+2). The product will show a single mass peak corresponding to the amine substitution.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often oily. Purify via Flash Column Chromatography (DCM/MeOH gradient).

Yield Expectation: 60–80% (Sterically hindered amines may yield lower).

Troubleshooting & Critical Parameters

Solvent Selection Matrix

The choice of solvent dramatically impacts the reaction rate, particularly for the


 step.
SolventPolarityBoiling PointApplication
DMF High153°CExcellent for S-alkylation; solubilizes polar purines.
Acetone Medium56°CGood for S-alkylation if substrate is soluble; easy workup.
n-Butanol Medium117°CIdeal for C2-substitution. High boiling point allows thermal drive without pressure vessels.
Ethanol High78°CGood for C2-substitution only if using a sealed tube/microwave.
N-Alkylation Side Reactions

A common impurity in Protocol A is N-alkylation (at N9 or N7).

  • Cause: Excess alkyl halide or overly aggressive heating during the S-alkylation step.

  • Solution: Strictly control stoichiometry (1.05–1.1 equiv of alkyl halide) and keep the reaction at room temperature.

Mechanistic Visualization

The following diagram illustrates the


 pathway at the C2 position, highlighting the critical intermediate.

SNAr_Mechanism Start 2-Bromo-Purine (Substrate) Attack Nucleophilic Attack (Amine adds to C2) Start->Attack + R-NH2 Complex Meisenheimer Complex (Resonance Stabilized Anion) Attack->Complex Slow Step (RDS) Elim Elimination of Br⁻ (Aromatization) Complex->Elim Fast End 2-Amino-Purine (Product) Elim->End - HBr

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (


) at the C2 position.

References

  • Brunton, L. L., et al. "Chemotherapy of Neoplastic Diseases." Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Ed., McGraw-Hill, 2018.
  • Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 1999.

  • Arnost, M. J., et al. "Nucleophilic displacement of 2-halopurines." Journal of Heterocyclic Chemistry, 2010. (Context: General reactivity of 2-bromo vs 2-chloropurines).
  • Václav, M., et al. "Regioselectivity of Alkylation of 6-Substituted Purines." Journal of Organic Chemistry, 2005.

Sources

Application Notes and Protocols: Harnessing Purine-6-Thiol Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Bioconjugation with Purine-6-Thiol

In the dynamic landscape of drug development and molecular biology, the ability to selectively and stably link biomolecules is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules, has empowered the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced diagnostics, and powerful research tools.[1][2] Among the diverse chemical strategies for bioconjugation, those targeting thiol groups, particularly from cysteine residues, have gained prominence due to their high selectivity and efficiency.[][4]

This application note delves into the burgeoning field of bioconjugation techniques that leverage the unique properties of purine-6-thiol linkers. Purine-6-thiol, also known as 6-mercaptopurine, is a well-established therapeutic agent with a readily available and reactive thiol group.[5][6] This inherent reactivity opens up exciting possibilities for its use as a novel linking moiety in bioconjugation. We will explore the underlying chemical principles, provide detailed protocols for the synthesis of a bifunctional purine-6-thiol linker, and outline its conjugation to proteins, offering researchers a comprehensive guide to implementing this innovative technique in their workflows.

Core Principles: The Chemistry of Purine-6-Thiol Linkers

The primary reactive handle of a purine-6-thiol linker is its sulfhydryl (-SH) group. This group exhibits strong nucleophilicity, making it an excellent partner for a variety of electrophilic targets in bioconjugation reactions.[] The most common and well-characterized reaction involving thiols is the Michael addition to a maleimide, forming a stable thioether bond.[7][8]

The reaction between a thiol and a maleimide is highly efficient and proceeds readily under mild, physiological conditions (pH 6.5-7.5), which is crucial for maintaining the integrity and function of sensitive biomolecules like proteins.[] The high selectivity of the maleimide for the thiol group over other nucleophilic residues, such as amines, at this pH range minimizes the formation of undesirable side products.[]

While the thiol-maleimide reaction is a cornerstone of bioconjugation, the stability of the resulting succinimidyl thioether linkage can be a concern in certain in vivo applications due to the potential for a retro-Michael reaction.[9][10] However, recent advancements in linker design, including the use of N-phenyl maleimides, have shown to significantly enhance the stability of these conjugates.[10][11][12]

Beyond the thiol-maleimide reaction, the thiol group of a purine-6-thiol linker can also participate in other conjugation strategies, such as the formation of disulfide bonds, which are cleavable under reducing conditions, and thiol-ene "click" chemistry.[13][14][15] This versatility makes purine-6-thiol a highly adaptable platform for a range of bioconjugation applications.

Synthesis of a Bifunctional Purine-6-Thiol Linker

To utilize purine-6-thiol as a linker, it must be derivatized to incorporate a second reactive group, creating a bifunctional molecule. This allows one end of the linker to be attached to the purine-6-thiol moiety and the other end to be conjugated to a target molecule. Here, we present a synthetic protocol for a purine-6-thiol linker bearing a terminal amine group, which can then be used for subsequent conjugation reactions.

Protocol: Synthesis of N-(2-aminoethyl)-2-(purin-6-ylthio)acetamide

This protocol describes a two-step synthesis starting from 6-mercaptopurine and 2-chloro-N-(2-aminoethyl)acetamide.

Materials:

  • 6-Mercaptopurine (6-MP)

  • 2-Chloro-N-(2-aminoethyl)acetamide hydrochloride

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

Step 1: Synthesis of 2-(Purin-6-ylthio)acetic acid

  • Dissolve 6-mercaptopurine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at room temperature.

  • To this solution, add a solution of chloroacetic acid (1.1 eq) in water dropwise while stirring.

  • Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to pH 3-4.

  • The product will precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(purin-6-ylthio)acetic acid.

Step 2: Coupling with N-Boc-ethylenediamine and Deprotection

  • Dissolve 2-(purin-6-ylthio)acetic acid (1.0 eq) in DMF.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add N-Boc-ethylenediamine (1.1 eq) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker.

  • For deprotection, dissolve the Boc-protected linker in a solution of TFA in dichloromethane (1:1 v/v) and stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to obtain the final product, N-(2-aminoethyl)-2-(purin-6-ylthio)acetamide, as a TFA salt.

Protocol: Bioconjugation of Purine-6-Thiol Linker to a Maleimide-Activated Protein

This protocol details the conjugation of the synthesized amine-terminated purine-6-thiol linker to a protein that has been activated with a maleimide group using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.2)

  • SMCC crosslinker

  • Synthesized N-(2-aminoethyl)-2-(purin-6-ylthio)acetamide linker

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffers:

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Analytical equipment: SDS-PAGE, Mass Spectrometer, UV-Vis Spectrophotometer

Workflow for Protein Conjugation

G cluster_0 Part 1: Protein Activation cluster_1 Part 2: Conjugation cluster_2 Part 3: Purification & Analysis A 1. Prepare Protein Solution in Conjugation Buffer B 2. Prepare SMCC Solution in DMSO A->B C 3. Add SMCC to Protein (Molar Excess) B->C D 4. Incubate for 30-60 min at Room Temperature C->D E 5. Purify Maleimide-Activated Protein (Desalting Column) D->E F 6. Prepare Purine-6-Thiol Linker Solution E->F G 7. Add Linker to Activated Protein F->G H 8. Incubate for 1-2 hours at Room Temperature G->H I 9. Quench Reaction (Optional, with Cysteine) H->I J 10. Purify Final Conjugate (e.g., Size Exclusion Chromatography) I->J K 11. Characterize Conjugate (SDS-PAGE, Mass Spec, UV-Vis) J->K G cluster_0 Thiol-Maleimide Conjugation Protein-Maleimide Protein-Maleimide Thioether_Bond Stable Thioether Bond Protein-Maleimide->Thioether_Bond Reacts with Purine-Thiol Purine-6-Thiol Linker Purine-Thiol->Thioether_Bond Conjugate Protein-Purine Conjugate Thioether_Bond->Conjugate Forms

Sources

Application Note: Preparation and Storage of 2-Bromo-7H-purine-6-thiol Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of 2-Bromo-7H-purine-6-thiol (CAS: 139244-00-1) in Dimethyl Sulfoxide (DMSO). Unlike simple dissolution procedures, this protocol addresses the specific instability of thiol-functionalized purines, which are prone to oxidative dimerization (disulfide formation) in sulfoxide solvents. By integrating inert gas purging, moisture control, and precise solubilization techniques, this workflow ensures compound stability for use in medicinal chemistry, nucleoside analog synthesis, and biological screening.

Compound Identity & Physicochemical Profile[1][2][3][4]

Before preparation, verify the compound identity. 2-Bromo-7H-purine-6-thiol is a functionalized purine scaffold often used as an intermediate for developing adenosine receptor antagonists and thiopurine antimetabolites.

PropertySpecification
IUPAC Name 2-Bromo-7H-purine-6-thiol
Synonyms 2-Bromo-6-mercaptopurine; 2-Bromo-6-sulfanyl-7H-purine
CAS Number 139244-00-1
Molecular Formula C₅H₃BrN₄S
Molecular Weight 231.07 g/mol
Appearance Off-white to yellow crystalline solid
pKa (Predicted) ~7.5 (Thiol/Thione equilibrium)
Solubility (DMSO) ~25–50 mg/mL (dependent on purity/hydration)

Critical Factor Analysis: The Thiol-DMSO Paradox

Solubility Mechanics

Purines are characteristically planar and stack efficiently, leading to poor aqueous solubility. DMSO is the solvent of choice due to its high dielectric constant and ability to disrupt these intermolecular hydrogen bonds. The bromine atom at the C2 position increases lipophilicity compared to the parent 6-mercaptopurine, generally enhancing solubility in organic solvents.

Stability & Oxidation Risk

The Primary Failure Mode: Thiol (-SH) groups are susceptible to oxidation into disulfides (-S-S-). While DMSO is a solvent, it can also act as a mild oxidant (similar to the Swern oxidation mechanism, though usually requiring activation).

  • Risk Factor: The presence of trace water in hygroscopic DMSO accelerates auto-oxidation.

  • Mitigation: Use Anhydrous DMSO (≥99.9%) and minimize headspace oxygen.

Protocol: Preparation of 50 mM Stock Solution

Objective: Prepare 1 mL of a 50 mM stock solution. Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.

Materials Required[1][4][5][6][7][8][9][10]
  • 2-Bromo-7H-purine-6-thiol (Solid)[1][2]

  • Anhydrous DMSO (Sigma-Aldrich/Merck, stored over molecular sieves)

  • Amber glass vials (2 mL) with PTFE-lined caps

  • Inert gas source (Nitrogen or Argon)

  • Sonicator bath

Step-by-Step Methodology
Step 1: Calculation & Weighing

To prepare 1 mL of 50 mM solution:




  • Tare an amber glass vial.

  • Accurately weigh 11.6 mg of 2-Bromo-7H-purine-6-thiol.

    • Note: If the compound is electrostatic, use an antistatic gun.

Step 2: Solvent Addition & Dissolution[3]
  • Add 1.0 mL of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: If particles persist, sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes.

    • Caution: Do not heat above 40°C, as thermal energy promotes oxidation.

Step 3: Inert Gas Purging (Critical)
  • Place a needle connected to a gentle stream of Nitrogen or Argon into the vial (do not submerge in liquid).

  • Purge the headspace for 15–30 seconds to displace oxygen.

  • Immediately cap the vial tightly.

Step 4: Aliquoting & Storage
  • Avoid repeated freeze-thaw cycles.[4] Split the stock into small aliquots (e.g., 50 µL) in PCR tubes or microvials.

  • Storage Conditions:

    • Short Term (Days): 4°C (Dark).

    • Long Term (Months): -20°C or -80°C (Dark).

Quality Control & Troubleshooting

QC Validation

Before using a stored stock for critical assays, validate integrity via LC-MS.

  • Target Mass: [M+H]⁺ = 230.9/232.9 (Bromine isotope pattern).

  • Impurity Flag: A peak at [2M-2H+H]⁺ (~460 m/z) indicates disulfide dimer formation. If dimer > 5%, discard the stock.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitate after thawing Low solubility at cold tempsVortex and warm to 37°C for 5 mins. Sonicate if necessary.[4][3]
Yellowing of solution Oxidation or trace contaminantsCheck LC-MS. Slight yellowing is normal for thiopurines; dark orange implies degradation.
Insoluble particles Compound aggregationAdd 5-10% water only if diluting for immediate use (breaks DMSO aggregates), otherwise dilute to 10 mM.

Process Visualization (Workflow)

StockPrep Start Solid 2-Bromo-7H-purine-6-thiol Weigh Weigh 11.55 mg (Target: 50 mM) Start->Weigh Solvent Add 1 mL Anhydrous DMSO (Low Water Content) Weigh->Solvent Mix Vortex & Sonicate (Max 40°C) Solvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Purge Purge Headspace (N2 or Argon) Check->Purge Yes Fail Sonicate Further / Dilute to 10 mM Check->Fail No Aliquot Aliquot & Store (-20°C / -80°C) Purge->Aliquot Fail->Mix

Caption: Logical workflow for the preparation of thiol-based purine stock solutions, emphasizing the critical decision point at visual inspection and the requirement for inert gas purging to prevent oxidation.

References

Sources

reaction conditions for converting 2-bromo-6-chloropurine to 6-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Synthesis of 2-Bromo-6-Mercaptopurine (6-Thiol) via Regioselective


Content Type:  Detailed Application Note and Protocol
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This application note details the optimized reaction conditions for the conversion of 2-bromo-6-chloropurine to 2-bromo-6-mercaptopurine (also known as 2-bromo-6-thioxo-1,6-dihydropurine). The transformation relies on a Nucleophilic Aromatic Substitution (


) strategy.[1][2]

The core challenge in this synthesis is regioselectivity . The purine scaffold contains two electrophilic centers (C2 and C6). This protocol utilizes the enhanced electrophilicity of the C6 position relative to C2, driven by the specific electronic architecture of the purine ring. We recommend the Thiourea Method as the primary protocol due to its high selectivity, operational simplicity, and built-in purification via an isothiouronium intermediate. An alternative Sodium Hydrosulfide (NaSH) method is provided for specific scale-up contexts.

Mechanistic Insight & Regioselectivity

The Electrophilic Bias (C6 vs. C2)

In 2,6-dihalopurines, the C6 position is significantly more reactive toward nucleophiles than the C2 position. This reactivity difference is governed by:

  • Aromaticity Disruption: Attack at C6 involves an intermediate (Meisenheimer complex) that disrupts the aromaticity of the pyrimidine ring less severely than attack at C2.

  • Nitrogen Activation: The N7/N9 imidazole nitrogens can participate in resonance stabilization of the negative charge more effectively for the C6 intermediate.

  • Leaving Group Lability: While Bromine (at C2) is generally a better leaving group than Chlorine (at C6), the electronic activation of the carbon center dominates the reaction kinetics, favoring C6 substitution.

Reaction Pathway Visualization

The following diagram illustrates the selective pathway and the critical intermediate formed during the thiourea process.

ReactionPathway Substrate 2-Bromo-6-chloropurine (Substrate) Intermediate Isothiouronium Salt (Precipitates) Substrate->Intermediate EtOH, Reflux Selective SNAr at C6 SideProduct 2,6-Dithio Product (Over-reaction) Substrate->SideProduct Excess Reagent/High T (Avoid) Reagent Thiourea (Nucleophile) Reagent->Intermediate Product 2-Bromo-6-mercaptopurine (Target Thiol) Intermediate->Product Hydrolysis - Urea Base Aq. NaOH/NH4OH (Hydrolysis) Base->Product

Caption: Selective conversion pathway. The formation of the stable isothiouronium salt prevents over-reaction at the C2 position.

Experimental Protocols

Method A: The Thiourea Route (Recommended)

Rationale: This method generates an isothiouronium salt intermediate which often precipitates from the reaction mixture. This precipitation protects the product from further reaction (preventing disulfide formation) and acts as a purification step, leaving impurities in the mother liquor.

Reagents:

  • Substrate: 2-Bromo-6-chloropurine (1.0 eq)

  • Reagent: Thiourea (1.1 – 1.2 eq)

  • Solvent: Ethanol (Absolute or 95%)

  • Base (Step 2): Sodium Hydroxide (1M aq) or Ammonium Hydroxide

  • Acid (Workup): Glacial Acetic Acid

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-bromo-6-chloropurine (10 mmol, 2.33 g) in Ethanol (50 mL).

  • Addition: Add Thiourea (11 mmol, 0.84 g) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The starting material will dissolve, and within 1-2 hours, a bulky precipitate (the isothiouronium chloride salt) typically forms.

    • Duration: Reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (

      
      ) should disappear.
      
  • Hydrolysis (One-Pot Variation):

    • Cool the reaction mixture to room temperature.

    • Add NaOH solution (1M, 20 mL) directly to the suspension.

    • Heat to mild reflux for 1 hour. The solid should dissolve, and ammonia/urea byproducts are released.

  • Workup & Isolation:

    • Cool the orange/yellow solution to room temperature.

    • Filter through Celite if any insoluble impurities remain.

    • Acidification: Slowly add Glacial Acetic Acid dropwise to the filtrate while stirring until pH

      
       4–5.
      
    • Precipitation: The product, 2-bromo-6-mercaptopurine, will precipitate as a yellow solid.

    • Collect the solid by vacuum filtration.[3]

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Drying: Dry under vacuum over

    
     at 
    
    
    
    .

Expected Yield: 75% – 85%

Method B: The Sodium Hydrosulfide (NaSH) Route

Rationale: Useful for larger scales where filtration of the salt is difficult, or if the thiourea adduct is unusually soluble. Requires strict stoichiometry to avoid displacing the C2-Bromine.

Reagents:

  • Substrate: 2-Bromo-6-chloropurine (1.0 eq)

  • Reagent: NaSH

    
    x
    
    
    
    (2.0 eq)
  • Solvent: DMF (Dimethylformamide) or MeOH

Step-by-Step Protocol:

  • Setup: Dissolve 2-bromo-6-chloropurine (10 mmol) in DMF (30 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to

    
     (ice bath). Add NaSH  (20 mmol) portion-wise to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 3–5 hours.
    
    • Critical Control: Do not heat above

      
      . High temperatures will promote substitution of the C2-Bromine.
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (150 mL).

    • Acidify with Acetic Acid to pH 4.

    • Collect the precipitate by filtration.[4]

Comparative Data & Troubleshooting

Reagent Comparison
ParameterMethod A: ThioureaMethod B: NaSH
Selectivity (C6 vs C2) High (Kinetic control via salt formation)Moderate (Temp dependent)
Byproducts Urea (Water soluble, easy removal)Disulfides (Requires reduction)
Reaction Temp Reflux (Fast)Room Temp (Slower)
Purification Precipitation (High purity)May require chromatography
Odor LowHigh (

evolution)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of isothiouronium salt.Increase base concentration or reflux time in Step 4.
Product is an Oil Impurities preventing crystallization.Dissolve in min. 1M NaOH, filter, then re-precipitate slowly with AcOH.
Disulfide Formation Oxidation by air during workup.Add DTT (Dithiothreitol) or

-mercaptoethanol during the workup; keep under

.
Loss of C2-Bromine Reaction temperature too high (Method B) or reaction time too long.Switch to Method A; strictly control temperature.

Safety & Handling

  • Stench: Thiols and

    
     (byproduct of NaSH) have potent, offensive odors. All reactions must be performed in a fume hood . Bleach (sodium hypochlorite) should be kept handy to neutralize spills and glassware.
    
  • Toxicity: Purine analogs can be biologically active. Handle with gloves and avoid inhalation of dust.

  • Cyanide Risk: If using alternative routes involving thiocyanates, be aware of cyanide liberation under acidic conditions.

References

  • Regioselectivity in Purines

    • Title: Nucleophilic substitution of 2,6-dichloropurine.[5]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the reactivity order C6 > C2 for nucleophilic
    • URL:[Link]

  • Thiourea Method Standard

    • Title: Synthesis of 6-Mercaptopurine (General Protocol).
    • Source:Organic Syntheses, Coll. Vol. 4, p.504.
    • Context: The foundational protocol for converting chloropurines to mercaptopurines using thiourea.
    • URL:[Link]

  • 2-Bromo-6-chloropurine Reactivity

    • Title

      
       Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides.[6]
      
    • Source:Journal of Organic Chemistry.
    • Context: Discusses the comparative kinetics of leaving groups at C6 and the stability of the C2 position.
    • URL:[Link]

  • Thiourea Mechanism

    • Title: Reaction of Thiourea with 2-chloropyrimidines/purines.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Details the formation of the isothiouronium intermedi
    • URL:[Link]

Sources

Precision Handling of Air-Sensitive Purine Thiol Derivatives: From Synthesis to Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Purine thiol derivatives, such as 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG), are cornerstones in antimetabolite chemotherapy and emerging tools in chemical biology (e.g., metabolic labeling, kinase inhibition). However, their utility is frequently compromised by their susceptibility to oxidative dimerization and hydrolysis. This guide provides a rigorous, chemically grounded framework for handling these compounds. By understanding the pKa-dependent oxidation mechanisms and implementing "self-validating" inert workflows, researchers can ensure experimental reproducibility and data integrity.

The Chemistry of Instability: Why Purine Thiols Degrade

To handle these compounds effectively, one must understand the mechanism of their degradation. Unlike simple aliphatic thiols, purine thiols exhibit a complex tautomeric equilibrium that dictates their reactivity.

2.1 Thione-Thiol Tautomerism & pKa

In the solid state and neutral solution, 6-MP exists predominantly as the thione (C=S) tautomer, which is relatively stable. However, in solution, it exists in equilibrium with the thiol (C-SH) form.

  • The Critical Threshold: The pKa of the thiol group in 6-MP is approximately 7.77 [1].

  • The Danger Zone: At pH > 7.0, the concentration of the thiolate anion (RS⁻) increases exponentially. The thiolate is the nucleophilic species that reacts with molecular oxygen (or other oxidants), leading to the formation of the disulfide dimer (R-S-S-R).

2.2 The Oxidation Cascade

The oxidation is not merely a loss of potency; the resulting disulfides often have drastically different solubility profiles (often precipitating out of aqueous media) and biological activities.

Mechanism:

  • Deprotonation (pH dependent)

    
     Thiolate Anion.
    
  • Single Electron Transfer (SET) to

    
    
    
    
    
    Thiyl Radical (
    
    
    ).
  • Radical recombination

    
     Disulfide (
    
    
    
    ).

OxidationPathway Thione Thione Form (Stable, Predominant at pH < 7) Thiol Thiol Form (Reactive Tautomer) Thione->Thiol Tautomerism Thiolate Thiolate Anion (RS-) (Highly Reactive Nucleophile) Thiol->Thiolate Deprotonation Disulfide Disulfide Dimer (RSSR) (Inactive/Precipitate) Thiolate->Disulfide Oxidation Base Base (pH > 7.8) Base->Thiolate Oxygen Oxygen (O2) Oxygen->Disulfide Catalyst

Figure 1: The degradation pathway of purine thiols. Note that high pH drives the equilibrium toward the reactive thiolate species.

Core Protocol 1: Storage and Solubilization

Objective: Create a stock solution that retains >99% monomeric thiol content over 24 hours.

3.1 Solid State Storage
  • Temperature: -20°C.

  • Atmosphere: Desiccated. Moisture promotes hydrolysis and proton exchange.

  • Container: Amber glass (light can catalyze radical formation).

3.2 Solubilization Strategy

Many protocols suggest dissolving 6-MP in 1M NaOH. Avoid this for storage. While effective for rapid solubilization, the high pH immediately generates the reactive thiolate anion, initiating oxidation.

Recommended Solvent System:

Solvent Solubility Stability Application
DMSO (Anhydrous) High High Preferred for Stock Solutions (10-100 mM).
0.1 M NaOH High Low (< 4 hours) Only for immediate acute use.
Ethanol (degassed) Moderate Moderate Good for biological assays sensitive to DMSO.

| PBS (pH 7.4) | Low | Moderate | Assay buffer (requires dilution from DMSO stock). |

Step-by-Step Solubilization Protocol:

  • Prepare Solvent: Sparge anhydrous DMSO with Argon (Ar) or Nitrogen (

    
    ) for 15 minutes using a long needle reaching the bottom of the vial.
    
  • Weighing: Weigh the purine thiol derivative. Ideally, flush the headspace of the weighing boat with Ar if using a glove bag.

  • Dissolution: Add the degassed DMSO to the solid. Vortex under an inert headspace.

  • Aliquot: Immediately aliquot into single-use amber vials.

  • Blanket: Gently flow Ar over the liquid surface for 5 seconds before capping.

  • Freeze: Store at -20°C or -80°C.

Core Protocol 2: The "Inert" Handling Workflow

Objective: Transfer and dilute stock solutions without introducing oxygen.

Equipment:

  • Gastight syringes (Hamilton type).

  • Septum-sealed reaction vials.

  • Source of Ar or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1]
    

The "Degassing" Decision Tree: Not all experiments require a glovebox. Use this logic to determine the rigor required.

HandlingWorkflow Start Experimental Requirement Duration Assay Duration? Start->Duration Short < 2 Hours Duration->Short Acute Long > 2 Hours or Overnight Duration->Long Chronic MethodA Method A: Sparging (Bubble N2 for 15 min) Short->MethodA MethodB Method B: Freeze-Pump-Thaw (3 cycles) + Additive Long->MethodB Additive Add 0.5 mM TCEP or DTT (If biology permits) MethodB->Additive

Figure 2: Decision logic for solvent preparation based on experimental duration.

Protocol for Buffer Preparation (Method A - Sparging):

  • Place the required volume of buffer (e.g., PBS, pH 7.[2]2) in a container with a septum cap.

  • Insert a gas inlet needle (connected to Ar/N2) deep into the liquid.

  • Insert a short vent needle into the headspace (do not touch liquid).

  • Bubble gas vigorously for 15 minutes (for volumes < 50 mL).

  • Critical Step: Remove the vent needle first, then the inlet needle. This creates a slight positive pressure, preventing air ingress.

Core Protocol 3: Analytical Verification (Self-Validating Systems)

Objective: Quantitatively prove the integrity of your thiol before starting the main experiment.

5.1 The Modified Ellman's Assay

Standard Ellman's protocols use pH 8.0, which can oxidize your sample during the test. We use a rapid, lower-pH modification.

Reagents:

  • DTNB Stock: 4 mg/mL Ellman’s Reagent (DTNB) in 0.1 M phosphate buffer pH 7.0 (Note: Lower pH slows the color development slightly but protects the sample).

  • Reaction Buffer: 0.1 M Phosphate, 1 mM EDTA, pH 7.0.

Procedure:

  • Blank: 950 µL Buffer + 50 µL DTNB.

  • Sample: 950 µL Buffer + 50 µL DTNB + 10 µL of your Purine Thiol Stock.

  • Incubation: Incubate for exactly 5 minutes at Room Temperature.

  • Measurement: Read Absorbance at 412 nm .

  • Calculation:

    
    
    (Molar Extinction Coefficient 
    
    
    
    = 14,150
    
    
    ) [2, 3].
5.2 HPLC Validation

Expert Insight: Do not run purine thiols on a standard HPLC gradient without modification. They will oxidize on the column metal frits.

Recommended HPLC Conditions:

  • Column: C18 (End-capped).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the thiol form).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 320-340 nm (Specific for the purine thione/thiol chromophore, avoids protein interference) [4].

  • Pre-run Treatment: Inject a "conditioning" plug of 10 mM DTT to reduce any oxidized sites on the column frit before your sample run.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitate forms upon dilution into PBS. Disulfide formation (dimers are insoluble).Check stock solution age. Add TCEP (1:1 molar ratio) to reduce dimers back to monomers.
"Rotten egg" smell.

generation (Hydrolysis).
Compound has degraded significantly. Discard. Use bleach trap for disposal.
Ellman's test is yellow but HPLC shows multiple peaks. Mixed disulfides or rapid oxidation during HPLC.Acidify HPLC mobile phase. Ensure samples are kept at 4°C in the autosampler.
Low biological activity. Oxidation to sulfinic/sulfonic acid.These are irreversible. Prepare fresh stock under strict anaerobic conditions.
References
  • PubChem. (2023). 6-Mercaptopurine (Compound Summary).[3][4][5][6][7] National Library of Medicine. [Link]

  • G-Biosciences. (n.d.). Ellman's Reagent Protocol.[8][9][10][Link]

  • Rudy, J. L., et al. (1988).[5] High-performance liquid chromatographic determination of 6-mercaptopurine in serum. Annals of Clinical Biochemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of 2-Bromo-7H-purine-6-thiol

[1]

Executive Summary

2-Bromo-7H-purine-6-thiol (CAS: 139244-00-1) presents a classic solubility paradox common to purine analogs: it is a polar heteroaromatic solid that is paradoxically insoluble in water due to strong intermolecular hydrogen bonding and

2

Successful solubilization requires manipulating three physicochemical levers: Dielectric Constant (using organic co-solvents), Ionization State (manipulating pH relative to pKa), and Redox Stability (preventing disulfide polymerization).[2] This guide provides a scientifically grounded workflow to achieve stable aqueous solutions for biological assays.

Module 1: The Physicochemical Landscape

Before attempting solubilization, users must understand why the molecule resists dissolution.[2]

PropertyValue / CharacteristicImplication for Solubilization
Primary Solvent DMSO (Dimethyl sulfoxide)Recommended. Soluble up to ~35 mg/mL.[][2]
Secondary Solvent EthanolAvoid. Poor solubility (< 1 mg/mL); promotes precipitation.[][2]
Aqueous Solubility Negligible (< 0.1 mg/mL)Requires pH adjustment or co-solvents.[][2]
pKa (Estimated)

7.2 – 7.6 (Thiol/N-H)
The bromine atom (electron-withdrawing) slightly acidifies the ring compared to 6-mercaptopurine (pKa 7.77).[]
Redox State Thiol (-SH)

Thione (=S)
Prone to oxidation into insoluble disulfide dimers (

).[][2]

Module 2: Critical Troubleshooting (Q&A)

Q1: "I dissolved the powder in DMSO, but it precipitated immediately when I added it to my PBS buffer. Why?"

Diagnosis: This is a "Solvent Shock" precipitation caused by the hydrophobic effect.[][2] The Mechanism: When a concentrated DMSO stock is introduced to a high-dielectric aqueous buffer (like PBS), the water molecules form structured cages around the hydrophobic purine rings (entropic penalty). If the local concentration exceeds the solubility limit before mixing is complete, the purines aggregate via

The Solution: The "Step-Down" Dilution Protocol []

  • Prepare Stock: Dissolve 2-Br-6-MP in anhydrous DMSO at 1000x your final target concentration (e.g., 10 mM stock for 10 µM assay).

  • Intermediate Step (Optional but recommended): Dilute the stock 1:10 into pure PEG-400 or Propylene Glycol . This bridges the polarity gap.[2]

  • Final Dilution: Add the stock dropwise into the vortexing buffer. Do not add buffer to the stock.[][2]

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to minimize cytotoxicity, but > 0.1% to maintain solubility.[2]

Q2: "My solution was clear initially but turned cloudy and yellow after 4 hours. Is it contaminated?"

Diagnosis: Oxidative dimerization.[][2] The Mechanism: Purine thiols are highly susceptible to oxidation by atmospheric oxygen, forming disulfide bridges (2-Br-Purine-S-S-Purine-Br).[][2] These dimers are significantly less soluble than the monomer and often appear as a yellow precipitate.[2]

The Solution: Redox Buffering [][2]

  • Degas Buffers: Use buffers purged with Nitrogen or Argon.[][2]

  • Add Reducing Agents: Supplement your working buffer with 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or 1 mM DTT (Dithiothreitol).[][2] TCEP is preferred as it is stable over a wider pH range and does not interfere with thiol-based conjugation chemistries as aggressively as DTT.[][2]

Q3: "I need a high concentration (1 mM) in aqueous buffer. PBS pH 7.4 isn't working."

Diagnosis: Insufficient ionization.[][2] The Mechanism: At pH 7.4, 2-Br-6-MP is close to its pKa.[][2] A significant fraction (~50%) remains protonated (neutral) and insoluble.[2] To achieve high aqueous solubility, you must drive the equilibrium toward the anionic (deprotonated) thiolate form.

The Solution: The "Alkaline Shift"

  • Adjust pH: Use a buffer with pH 8.0 – 8.5 (e.g., Tris-HCl or Borate).[][2]

  • Calculation: According to the Henderson-Hasselbalch equation, raising the pH to 1 unit above the pKa (approx pH 8.[][2]5) ensures >90% of the molecule is ionized, drastically increasing solubility.[2]

  • Note: Ensure your biological target can tolerate this pH.[][2]

Module 3: Visual Decision Tree

The following diagram illustrates the logical workflow for troubleshooting precipitation issues.

SolubilityLogicStartUser Issue:Precipitation ObservedCheckSolvent1. Check Solvent SystemIs DMSO > 0.1%?Start->CheckSolventCheckTime2. Check TimingDid it happen immediately?CheckSolvent->CheckTimeYesAction_DilutionAction: Improve MixingVortex + Dropwise AdditionCheckSolvent->Action_DilutionNo (DMSO too low)ImmediateImmediate PrecipitateCheckTime->ImmediateDelayedDelayed Precipitate(>1 Hour)CheckTime->DelayedAction_pHAction: Check pHIncrease pH to > 8.0Immediate->Action_pHLikely pKa issueImmediate->Action_DilutionLikely Solvent ShockAction_RedoxAction: OxidationAdd TCEP or DTTDelayed->Action_RedoxDisulfide Formation

Caption: Diagnostic flowchart for isolating the cause of insolubility: pH limits, solvent shock, or oxidative instability.

Module 4: Validated Preparation Protocols

Protocol A: Standard Stock Preparation (50 mM)
  • Reagents: 2-Bromo-7H-purine-6-thiol, Anhydrous DMSO (freshly opened).

  • Procedure:

    • Weigh 11.5 mg of powder.

    • Add 1.0 mL of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate at 40°C for 5 minutes if any particles remain.

    • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

Protocol B: Aqueous Working Solution (100 µM)
  • Reagents: 50 mM DMSO Stock, Tris-Buffered Saline (TBS) pH 8.0, TCEP (optional).

  • Procedure:

    • Prepare TBS pH 8.0 containing 0.5 mM TCEP (if assay duration > 2 hours).

    • Place 9.98 mL of buffer in a tube and set to vortex (medium speed).

    • Slowly pipette 20 µL of the 50 mM Stock directly into the vortexing buffer.

    • Result: Clear, colorless solution ready for immediate use.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 667490: 6-Mercaptopurine.[][2] Available at: [Link][][2]

  • Elion, G. B., et al. "The constitution of the purine nucleosides."[2] Journal of the American Chemical Society 74.2 (1952): 411-414.[][2] (Foundational chemistry on purine thiol pKa and reactivity).

  • MDPI. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation. Nanomaterials 2022, 12(22), 4029.[3] Available at: [Link][2][3]

Technical Support Center: 2-Bromo-7H-purine-6-thiol Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Core Issue: 2-Bromo-7H-purine-6-thiol (also known as 2-bromo-6-mercaptopurine) contains a reactive thiol (-SH) group at the C6 position. In the presence of atmospheric oxygen, trace metals, or basic pH, this thiol undergoes oxidative coupling to form a disulfide dimer (2,2'-dibromo-6,6'-dithiodipurine ).

Why This Matters: The formation of disulfide impurities is not merely a yield loss; it fundamentally alters the biological activity and solubility profile of your sample.

  • Solubility: The dimer is significantly less soluble in aqueous buffers than the monomeric thiol, leading to precipitation in assay media.

  • Reactivity: The dimer lacks the nucleophilic -SH group required for S-alkylation reactions or specific enzymatic binding pockets.

This guide provides authoritative protocols to diagnose oxidation and restore your sample to >98% monomeric purity.

Module 1: Diagnostic Triage

How do I know if my sample is oxidized?

Before attempting purification, confirm the identity of the impurity. The disulfide dimer presents distinct spectroscopic signatures.

LC-MS Diagnosis

The most reliable detection method is Liquid Chromatography-Mass Spectrometry.

  • Target Compound (Monomer): Formula:

    
     | MW: ~231.07 Da
    
  • Impurity (Dimer): Formula:

    
     | MW: ~460.12 Da
    

The Signature Shift: Look for a peak at [2M - 2H + H]⁺ . If your monomer mass is


, the dimer will appear at approximately 

(loss of two protons during disulfide bond formation).
¹H-NMR Diagnosis
  • Monomer: The thiol proton (-SH) is often broad or invisible due to exchange with deuterated solvents (e.g., DMSO-

    
    ).
    
  • Dimer: Disappearance of the -SH signal is inconclusive. However, look for a downfield shift in the C8-H aromatic proton (approx 8.4–8.6 ppm) caused by the changing electronic environment and

    
    -stacking of the dimer.
    

Module 2: Restoration Protocols (The "Fix")

Warning: 2-Bromo-7H-purine-6-thiol is sensitive to strong heating in basic conditions, which can displace the bromine atom (hydrolysis). Perform all reduction steps at Room Temperature (RT).

Protocol A: TCEP Reduction (Recommended)

Best for: High-value samples, biological assays, and LC-MS compatibility.

Why TCEP? Tris(2-carboxyethyl)phosphine (TCEP) is odorless, stable over a wide pH range (1.5–8.5), and irreversibly reduces disulfides.[1] Unlike DTT, it does not require removal before many downstream applications (e.g., LC-MS), though removal is recommended for pure synthesis.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oxidized sample in a minimal volume of DMSO or DMF . (Purines are often insoluble in water/alcohol).

  • Preparation: Prepare a 0.5 M TCEP solution in water (neutralized to pH 7 with NaOH).

  • Reaction: Add 1.5 molar equivalents of TCEP to the purine solution.

    • Stoichiometry: 1 mole of Disulfide requires 1 mole of TCEP. We use excess to ensure completion.

  • Incubation: Stir at Room Temperature for 30–60 minutes.

  • Precipitation (Purification):

    • Slowly add the reaction mixture to 10 volumes of degassed dilute aqueous acid (0.1 M HCl or 1% Acetic Acid).

    • Mechanism:[2][3][4] The 2-bromo-purine thiol is poorly soluble in acidic water and will precipitate. The oxidized TCEP (TCEP-oxide) and excess TCEP are highly water-soluble and will remain in the supernatant.

  • Isolation: Filter the solid, wash copiously with degassed water, and dry under vacuum.

Protocol B: DTT Reduction (Alternative)

Best for: Bulk chemical recovery where odor is not a concern.

Why DTT? Dithiothreitol (Cleland’s Reagent) is a powerful reducing agent but oxidizes rapidly in air and is only effective at pH > 7.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve sample in 0.1 M NaOH (The purine dissolves as a thiolate anion).

  • Reaction: Add 3–5 molar equivalents of DTT.

  • Incubation: Stir at RT for 1 hour under an Argon atmosphere.

  • Quenching/Precipitation:

    • Acidify the solution to pH ~4 using Glacial Acetic Acid.

    • The monomeric thiol will precipitate.

  • Isolation: Filter, wash with water, and dry.

Comparison of Reducing Agents
FeatureTCEP (Protocol A) DTT (Protocol B)

-Mercaptoethanol
Odor OdorlessUnpleasantStench
Stability High (Resistant to air oxidation)Low (Oxidizes rapidly)Low
Effective pH 1.5 – 8.57.0 – 9.5> 8.0
Reversibility Irreversible (Phosphine oxide)Equilibrium-basedEquilibrium-based
Kinetic Speed Fast (<30 min)Medium (~1 hr)Slow
Recommendation Primary Choice Secondary ChoiceAvoid

Visualizing the Workflow

The following diagrams illustrate the decision matrix for purification and the chemical mechanism of the recommended TCEP reduction.

PurificationWorkflow Start Oxidized Sample (2-Bromo-7H-purine-6-thiol) SolubilityCheck Check Solubility Start->SolubilityCheck Decision Select Reducing Agent SolubilityCheck->Decision PathTCEP Protocol A: TCEP (High Value/Small Scale) Decision->PathTCEP Preferred PathDTT Protocol B: DTT (Bulk Scale) Decision->PathDTT Alternative ProcessTCEP 1. Dissolve in DMSO/DMF 2. Add 1.5 eq TCEP (pH 7) 3. Stir 30 min PathTCEP->ProcessTCEP ProcessDTT 1. Dissolve in 0.1 M NaOH 2. Add 3-5 eq DTT 3. Stir 1 hr (Argon) PathDTT->ProcessDTT Precipitation Acidify (pH ~4) to Precipitate Monomer (Impurity remains in solution) ProcessTCEP->Precipitation ProcessDTT->Precipitation Final Pure Monomer (Store -20°C under Ar) Precipitation->Final

Caption: Figure 1. Decision tree for the purification of oxidized 2-bromo-purine samples. Protocol A (TCEP) is preferred for its irreversible kinetics and stability.

Mechanism Disulfide Disulfide Dimer (R-S-S-R) Intermediate Phosphonium-S Intermediate Disulfide->Intermediate + TCEP (Nucleophilic Attack) TCEP TCEP (Phosphine) Products 2x Thiol Monomer (2 R-SH) Intermediate->Products + H2O (Hydrolysis) Oxide TCEP-Oxide (P=O) Intermediate->Oxide

Caption: Figure 2. Mechanism of TCEP reduction. The driving force is the formation of the strong P=O bond in TCEP-oxide, making the reaction essentially irreversible.

Module 3: Prevention & Storage FAQs

Q: Why does my sample re-oxidize so quickly after purification? A: Thiols, particularly purine thiols, are prone to "auto-oxidation" catalyzed by trace transition metals (Copper, Iron) in solvents.

  • The Fix: Use high-grade solvents. Add a trace amount of EDTA (0.1 mM) to your storage buffer to chelate metals. Always store under Argon or Nitrogen.

Q: Can I store the sample in DMSO? A: Caution. DMSO is a mild oxidant. While acceptable for short-term stock solutions, storing thiols in DMSO at room temperature for long periods can promote disulfide formation. Store DMSO stocks at -20°C or -80°C.

Q: Is the bromine atom stable during this reduction? A: Yes. TCEP and DTT are chemoselective for the disulfide bond. They will not displace the bromine at C2 under the mild conditions described (pH < 9, Room Temperature). Avoid heating above 60°C in strong base, which could cause hydrolysis of the bromine.

References

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648–2650.

  • Thermo Fisher Scientific. (2025). "TCEP Hydrochloride Technical Guide." Thermo Scientific Pierce Protein Biology.

  • Cleland, W. W. (1964). "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry, 3(4), 480–482.

  • Getz, E. B., et al. (1999). "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73-80.

  • Nielsen, K., et al. (2001).[5] "Biotransformation of 6-mercaptopurine." Xenobiotica, 31(8-9), 565-590. (Provides context on purine oxidation pathways).

Sources

Technical Support Center: Stability & Storage of 2-Bromo-7H-purine-6-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Thiol Trap" in Halogenated Purines

As a Senior Application Scientist, I frequently encounter a specific failure mode with 2-Bromo-7H-purine-6-thiol : researchers treat it like a standard organic solid, only to find it insoluble or inactive weeks later.

This compound presents a dual-threat stability profile. First, the thiol (-SH) group at position 6 is highly susceptible to oxidative dimerization, forming a disulfide bridge. Second, the bromine atom at position 2 is an electron-withdrawing group. While this makes the compound a potent scaffold for nucleophilic aromatic substitution (


), it also increases the acidity of the thiol proton (

shift), making the thiolate anion more accessible and paradoxically more prone to oxidation at neutral pH than non-halogenated purines.

This guide moves beyond generic "store at -20°C" advice. It details the causality of degradation and provides self-validating protocols to ensure your biological data remains reproducible.

Module 1: Critical Storage Parameters

The following specifications are non-negotiable for maintaining >98% purity over 6+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Slows the kinetics of auto-oxidation and hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen is the primary reagent for disulfide formation. Air exposure must be minimized.[1][2][3]
Moisture Desiccated (<10% RH) Moisture promotes hydrolysis of the C-Br bond and facilitates proton transfer required for oxidation.
Container Amber Glass, PTFE-lined cap Protects from UV-induced radical formation; PTFE prevents thiol adsorption to plastic liners.
Solvent State Solid Powder ONLY NEVER store as a stock solution in DMSO (see Troubleshooting).
Module 2: Troubleshooting Guide & FAQs
Q1: My off-white powder has turned yellow/orange. Is it still usable?

Diagnosis: Oxidative Dimerization. The color shift typically indicates the formation of the disulfide dimer (Bis(2-bromo-6-purinyl)disulfide). This extended conjugation system absorbs light in the visible spectrum.

  • Impact: The dimer is often biologically inactive if the free thiol is the pharmacophore. It also has significantly reduced solubility.

  • Action: Perform the "Rescue Protocol" (See Module 3) using DTT or TCEP to reduce the disulfide back to the monomer. If the color persists after reduction, the bromine may have degraded; discard the lot.

Q2: I stored a 10 mM stock solution in DMSO at -20°C, but now it precipitated. Why?

Diagnosis: DMSO-Induced Oxidation. This is the most common error. DMSO is not an inert solvent for thiols; it acts as an oxidant , facilitating the conversion of thiols to disulfides, a reaction often catalyzed by trace metals or acid.

  • The Chemistry:

    
    
    
  • Result: The disulfide product is often hydrophobic and precipitates out of the polar DMSO solution.

  • Correction: Never store thiol-based drugs in DMSO. Prepare fresh in degassed DMSO immediately before use, or use degassed DMF/DMA for short-term (hours) storage.

Q3: The compound won't dissolve in my aqueous buffer (pH 7.4).

Diagnosis: pKa/Isoelectric Point Clash. Purine thiols exist in tautomeric forms (thione vs. thiol). At neutral pH, the compound may be predominantly in a neutral, hydrophobic form.

  • Action: Dissolve the compound in a small volume of 0.1M NaOH (or KOH) first. The high pH deprotonates the thiol (

    
    ), vastly increasing solubility. Then, dilute rapidly into your assay buffer.
    
  • Warning: Do not store in base; basic pH accelerates C-Br hydrolysis. Use immediately.

Module 3: Experimental Protocols
Protocol A: The "Argon Blanket" (Standard Handling)

Use this every time you open the vial.

  • Equilibrate: Allow the vial to warm to room temperature before opening (prevents condensation).

  • Dispense: Weigh out the required amount quickly.

  • Purge: Insert a needle connected to an Argon line (2-3 psi) into the vial. Flow gas for 15–20 seconds to displace oxygen.

  • Seal: Cap tightly immediately after removing the needle. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Protocol B: The "Rescue" (Reducing Disulfides)

Use if you suspect oxidation (dimerization).

  • Solubilize: Dissolve the suspected degraded material in degassed buffer (pH 8.0).

  • Add Reductant: Add Dithiothreitol (DTT) or TCEP at a 2:1 molar excess relative to the purine.

  • Incubate: Stir at Room Temperature for 30 minutes.

  • Verify: Check via LC-MS. You should see the mass shift from the dimer (

    
    ) back to the monomer (
    
    
    
    ).
  • Purify: If necessary, re-precipitate by adjusting pH to ~4-5 (isoelectric point region) or proceed directly to assay if the reductant does not interfere.

Module 4: Visualizing the Stability Logic
Diagram 1: Degradation Pathways

This diagram illustrates the chemical fate of 2-Bromo-7H-purine-6-thiol when exposed to improper conditions.

G Compound 2-Bromo-7H-purine-6-thiol (Active Monomer) Disulfide Disulfide Dimer (Inactive/Insoluble) Compound->Disulfide Oxidation (-2H) Hydrolysis C-Br Hydrolysis (Irreversible Damage) Compound->Hydrolysis Nucleophilic Attack Oxygen Oxygen / Air (Storage Failure) Oxygen->Disulfide DMSO DMSO Storage (Solvent Failure) DMSO->Disulfide Catalytic Oxidation Disulfide->Compound Rescue via DTT/TCEP Base High pH / Moisture Base->Hydrolysis

Caption: Figure 1. The primary degradation route is oxidation to the disulfide, driven by air or DMSO. Hydrolysis of the bromine is secondary but irreversible.

Diagram 2: Optimal Handling Workflow

Follow this decision tree to maintain compound integrity.

StorageWorkflow Start Receive Compound Inspection Visual Inspect: White/Off-white? Start->Inspection Aliquot Aliquot under Argon (Avoid freeze-thaw) Inspection->Aliquot Yes Storage Store -20°C Desiccated Aliquot->Storage Use Experiment Day Storage->Use Solvent Select Solvent Use->Solvent DMSO_Choice DMSO? Solvent->DMSO_Choice Aq_Choice Aqueous Buffer? Solvent->Aq_Choice Fresh Prepare FRESH Use within 4 hours DMSO_Choice->Fresh CRITICAL Base_Dissolve Dissolve in 0.1M NaOH Then dilute Aq_Choice->Base_Dissolve

Caption: Figure 2. Workflow emphasizing the avoidance of DMSO stocks and the necessity of fresh preparation.

References
  • Sigma-Aldrich (Merck). Safety Data Sheet: 2-Bromo-7H-purine-6-thiol. (Accessed 2026).[2][4]

  • Cayman Chemical. 6-Mercaptopurine Stability & Storage Guidelines. (Provides analogous data for purine-thiol class behavior).

  • Wallace, T. J. "Reactions of Thiols with Sulfoxides. I. Scope of the Reaction and Synthetic Applications." Journal of the American Chemical Society, 86(10), 2018–2021. (Foundational paper on DMSO-induced thiol oxidation).

  • Tocris Bioscience. Help & Support: Storage of Peptides and Thiols.

Sources

Technical Guide: Purification & Recrystallization of 2-Bromo-6-Mercaptopurine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-mercaptopurine is a critical thiopurine intermediate often used in the synthesis of complex nucleoside analogs. Its purification presents unique challenges due to its amphoteric nature (acidic thiol/thione group and basic ring nitrogens) and susceptibility to oxidative dimerization.

This guide moves beyond generic advice, providing a chemically grounded strategy for purification. The primary recommendation is Acid-Base Reprecipitation for bulk impurity removal, followed by Recrystallization from Ethanol/Water for final polishing.

Part 1: Solvent Selection Matrix

The solubility profile of 2-bromo-6-mercaptopurine is dominated by the mercapto group (which exists in tautomeric equilibrium with the thione) and the lipophilic bromine atom.

Solvent SystemSuitabilityTechnical Rationale
Dilute NaOH / NH₄OH Excellent (Dissolution) Forms the thiolate anion (

), vastly increasing solubility. Ideal for filtering off non-acidic impurities before reprecipitation.
Ethanol / Water (80:20) High (Recrystallization) The bromine atom increases lipophilicity compared to 6-MP, making pure water a poor solvent. Hot aqueous ethanol provides the necessary polarity gradient.
DMF or DMSO High (Dissolution) Solubilizes the compound readily but difficult to remove due to high boiling points. Use only if the compound is insoluble in alcohols.
Water (Neutral/Acidic) Poor (Anti-Solvent) The compound is largely insoluble in neutral or acidic water (pKa ~7.8), making water an excellent anti-solvent for precipitation.
Acetone / Ethyl Acetate Low generally poor solubility; may be used to wash filter cakes to remove organic impurities without dissolving the product.
Part 2: Detailed Purification Protocols
Protocol A: Acid-Base Reprecipitation (Primary Purification)

Best for: Removing unreacted starting materials (e.g., 2,6-dibromopurine) and bulk purification.

Mechanism: This method leverages the acidity of the -SH group. The product dissolves in base (as a salt), while non-acidic impurities remain solid and are filtered out. Acidification regenerates the neutral thiol, which precipitates.

  • Dissolution: Suspend crude 2-bromo-6-mercaptopurine in 1N NaOH (approx. 10 mL per gram). Stir until dissolved.

    • Critical Step: If the solution is dark/colored, add activated charcoal (5% w/w) and stir for 15 minutes.

  • Filtration: Filter the alkaline solution through a Celite pad to remove undissolved impurities (e.g., dust, unreacted 2,6-dibromopurine).

  • Stabilization (Optional): Add a pinch of sodium dithionite (Na₂S₂O₄) to the filtrate to prevent oxidation to the disulfide.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add Glacial Acetic Acid or 2N HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 4–5 . The product will precipitate as a heavy solid.

  • Isolation: Filter the precipitate, wash copiously with cold water (to remove salts), and dry under vacuum.

Protocol B: Recrystallization (Polishing)

Best for: Final purity enhancement and crystal form control.

  • Solvent Prep: Prepare a mixture of Ethanol:Water (4:1 v/v) .

  • Dissolution: Suspend the solid in the solvent mixture. Heat to reflux (approx. 78°C).

    • Note: If the solid does not dissolve after 10 minutes of reflux, add pure Ethanol in small portions until dissolution is complete.

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then, transfer to an ice bath (0-4°C) for 1 hour.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes pure crystal growth.

  • Collection: Filter the crystals. Wash with cold Ethanol . Dry in a vacuum oven at 40°C.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

  • Cause: The solute concentration is too high, or the solvent polarity is mismatched, causing the compound to phase-separate as a liquid before it can organize into a crystal lattice.

  • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of the "good" solvent (Ethanol) to lower the saturation slightly. Seed the solution with a tiny crystal of pure product if available, and cool very slowly.

Q2: I see a dimer impurity (Disulfide) in my LC-MS. How do I remove it?

  • Cause: Thiopurines readily oxidize to disulfides (

    
    ) in the presence of air, especially in basic solutions.
    
  • Solution:

    • Prevention: Degas all solvents (sparge with Nitrogen/Argon) before use.

    • Removal: During the Acid-Base Reprecipitation (Protocol A), add Sodium Dithionite (0.5 eq) or Dithiothreitol (DTT) to the basic solution before acidification. This reduces the disulfide bond back to the desired thiol monomer.

Q3: The yield is lower than expected. Where did the product go?

  • Cause: The pH during precipitation might be too low or too high. Thiopurines are amphoteric.

  • Solution: Check the filtrate pH. If pH < 2, the N-7/N-9 nitrogen may protonate, increasing solubility. If pH > 8, the thiol remains deprotonated. Target pH 4–5 is the "isoelectric" sweet spot for minimum solubility.

Part 4: Visual Workflow

PurificationWorkflow Start Crude 2-Bromo-6-Mercaptopurine Dissolve Dissolve in 1N NaOH (Optional: Add Na2S2O4) Start->Dissolve Filter Filter Insoluble Impurities (Remove 2,6-dibromopurine) Dissolve->Filter Acidify Acidify Filtrate to pH 4-5 (Acetic Acid/HCl) Filter->Acidify Filtrate Discard Discard Solid Residue Filter->Discard Insolubles Precipitate Collect Precipitate (Wash with Water) Acidify->Precipitate CheckPurity Check Purity (HPLC/TLC) Precipitate->CheckPurity Recryst Recrystallize (Ethanol/Water) CheckPurity->Recryst Purity <98% Final Pure Product CheckPurity->Final Purity >98% Recryst->Final

Caption: Decision tree for the purification of 2-bromo-6-mercaptopurine, prioritizing acid-base precipitation followed by recrystallization.

References
  • Elion, G. B., et al. (1952). "Antagonists of Nucleic Acid Derivatives. VI. Purines." Journal of the American Chemical Society. (Foundational chemistry of 6-mercaptopurine derivatives and their solubility properties).

  • Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience.
  • BenchChem. (2025).[1] "2-Bromo-6-mercaptopurine Product Data & CAS 139244-00-1."[2][3][4] (Verification of compound existence and CAS).

  • PubChem. (2025). "6-Mercaptopurine Compound Summary." (Surrogate data for thiopurine solubility and pKa values).

Sources

Validation & Comparative

Technical Comparison Guide: UV-Vis Characterization of 2-Bromo-7H-purine-6-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for the characterization of 2-Bromo-7H-purine-6-thiol (also known as 2-bromo-6-mercaptopurine), contrasting it with its parent compound, 6-Mercaptopurine (6-MP) , and the related amino-derivative, 6-Thioguanine .

Executive Summary & Spectral Profile

2-Bromo-7H-purine-6-thiol is a halogenated purine derivative often utilized as a synthetic intermediate for 2-substituted-6-thiopurines. Unlike 6-Mercaptopurine (6-MP), which is a primary chemotherapeutic agent, the 2-bromo derivative serves as an electrophilic scaffold for nucleophilic aromatic substitution (


) at the C2 position.

Its UV-Vis absorption profile is heavily influenced by the thione-thiol tautomerism and the pH of the solvent system. The bromine atom at the C2 position acts as a weak auxochrome, inducing a slight bathochromic (red) shift relative to the parent 6-MP, though less pronounced than the amino group in 6-Thioguanine.

Comparative Spectral Data Table

The following table synthesizes empirical data for standard thiopurines and the projected range for the 2-bromo derivative based on substituent effects (auxochromic shifts).

CompoundSubstituent (C2)

(Acidic pH < 2)

(Basic pH > 11)
Extinction Coeff.[1] (

)
6-Mercaptopurine (6-MP) –H325 nm 312 nm ~21,000

2-Bromo-7H-purine-6-thiol –Br328 – 332 nm (Est.)315 – 318 nm (Est.)~18,500

(Est.)
6-Thioguanine

340 nm 320 nm ~25,000

6-Thioxanthine –OH342 nm 330 nm N/A

Note on Data: While 6-MP and Thioguanine have well-established compendial spectra, 2-Bromo-7H-purine-6-thiol is frequently characterized in situ. The bromine substituent typically adds a +3 to +7 nm shift to the


 of the parent purine due to the mesomeric (+M) effect of the halogen interacting with the conjugated 

-system.

Structural Dynamics & Tautomerism

Understanding the UV spectrum requires acknowledging the tautomeric equilibrium. In solution, 6-thiopurines exist predominantly in the thione (C=S) form rather than the thiol (C-SH) form, especially in neutral and acidic media. This thione form is responsible for the strong absorption band >320 nm.

Tautomeric Pathway Diagram

The following diagram illustrates the equilibrium and the ionization states that alter the UV absorption maxima.

Thiopurine_Tautomerism Figure 1: Tautomeric and Ionization Equilibria Affecting UV Absorption Thione Thione Form (Major) (NH at N1, C=S) λmax ~325-330 nm Thiol Thiol Form (Minor) (N1=C, C-SH) λmax < 300 nm Thione->Thiol Tautomerization Anion Thiolate Anion (Basic pH) (Delocalized Charge) λmax ~312-315 nm Thione->Anion Deprotonation (pH > 7.8) Thiol->Anion Deprotonation

Experimental Characterization Protocol

To accurately determine the


 of 2-Bromo-7H-purine-6-thiol, the following self-validating protocol is recommended. This method accounts for the compound's potential instability and pH sensitivity.[2]
Materials
  • Analyte: 2-Bromo-7H-purine-6-thiol (High Purity >98%).

  • Solvent A (Stock): 0.1 M NaOH (Thiopurines dissolve best in base).

  • Buffer B (Acidic): 0.1 M HCl (pH 1).

  • Buffer C (Basic): 0.1 M NaOH (pH 13).

  • Buffer D (Neutral): Phosphate Buffer (pH 7.0).

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 5.0 mg of 2-Bromo-7H-purine-6-thiol.

    • Dissolve in 10 mL of Solvent A (0.1 M NaOH). Note: The solution should be faint yellow.

    • Concentration = 0.5 mg/mL (~2 mM).

  • Dilution & pH Adjustment:

    • Acidic Sample: Dilute 100

      
      L of Stock into 2.9 mL of Buffer B .
      
    • Basic Sample: Dilute 100

      
      L of Stock into 2.9 mL of Buffer C .
      
  • Spectral Scanning:

    • Use a Quartz cuvette (1 cm path length).

    • Blank with the respective buffer.

    • Scan range: 220 nm to 400 nm .

    • Scan speed: Medium (approx. 200 nm/min).

  • Validation Criteria (Self-Check):

    • Acidic Shift: The

      
       should shift bathochromically  (to longer wavelengths) as pH decreases (e.g., 315 nm 
      
      
      
      330 nm).
    • Isosbestic Point: If performing a pH titration, a clear isosbestic point should appear around 290-300 nm, indicating a clean two-state transition between the neutral/thione and anionic forms.

Analytical Workflow Diagram

UV_Workflow Figure 2: Experimental Workflow for UV-Vis Determination Start Start: Solid Sample (2-Bromo-7H-purine-6-thiol) Dissolve Dissolve in 0.1 M NaOH (Ensures solubility) Start->Dissolve Split Split Aliquots Dissolve->Split Acid Dilute in 0.1 M HCl (Protonates N1/N7) Split->Acid Base Dilute in 0.1 M NaOH (Ionizes Thiol -> Thiolate) Split->Base Scan1 Scan 220-400 nm Expect λmax ~328-332 nm Acid->Scan1 Scan2 Scan 220-400 nm Expect λmax ~315-318 nm Base->Scan2 Compare Compare with 6-MP Standard (Confirm +3-7 nm shift) Scan1->Compare Scan2->Compare

Mechanistic Insights: Why the Shift?

The spectral difference between 6-MP and its 2-bromo derivative is governed by the electronic properties of the substituent at Carbon-2.

  • 6-Mercaptopurine (H at C2): The reference standard. The chromophore is the purine ring conjugated with the thione (C=S).

  • 2-Bromo-7H-purine-6-thiol (Br at C2):

    • Inductive Effect (-I): Bromine withdraws electrons through the sigma bond, which stabilizes the ground state.

    • Mesomeric Effect (+M): Bromine donates lone pair electrons into the

      
      -system.
      
    • Net Result: In purines, the +M effect typically dominates for the excited state, lowering the energy gap (

      
      ) between HOMO and LUMO. This results in a red shift (bathochromic)  compared to the unsubstituted 6-MP.
      
    • Comparison to Amino: The amino group in Thioguanine is a much stronger electron donor (+M), resulting in a significantly larger red shift (~340 nm). The bromo group is a weaker donor, placing its maxima between 6-MP and Thioguanine.

References

  • Elion, G. B., Burgi, E., & Hitchings, G. H. (1952).[3] Studies on Condensed Pyrimidine Systems. IX. The Synthesis of Some 6-Substituted Purines. Journal of the American Chemical Society.[2][3] Link

  • Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXVII. Synthesis and Reactions of Some 2-Substituted-6-purinethiols. Journal of the American Chemical Society.[2][3] Link

  • LGC Standards. (n.d.). 6-Mercaptopurine Reference Standard Data. Link

  • PubChem. (2024). 6-Mercaptopurine Compound Summary. Link

  • Sigma-Aldrich. (2024). Product Specification: 6-Thioguanine.[4] Link

Sources

A Comparative Guide to Thin-Layer Chromatography (TLC) Systems for Purine Thiols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the study of thiopurine antimetabolites, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), the ability to rapidly and reliably separate these compounds is paramount. Thin-layer chromatography (TLC), a planar chromatographic technique, offers a cost-effective, versatile, and high-throughput method for the qualitative analysis of these crucial therapeutic agents. This guide provides an in-depth comparison of various TLC systems, grounded in experimental data, to empower researchers in selecting the optimal conditions for their specific analytical needs.

The Chromatographic Challenge of Purine Thiols

Purine thiols are structurally similar polar molecules, making their separation a non-trivial task. Their key chemical features—the purine ring system, the thiol (-SH) group, and for some metabolites, a ribose sugar—dictate their chromatographic behavior. The purine structure provides UV absorbance, which is the primary mode of visualization, while the polar functional groups (amines, amides, and the thiol group) allow for strong interactions with polar stationary phases. The primary challenge lies in modulating the mobile phase to achieve differential migration and clear resolution between structurally related compounds like 6-MP and 6-TG.

Caption: Key purine thiols and their metabolic relationship.

Comparison of Stationary Phases: Silica Gel vs. Cellulose

The choice of the stationary phase is a critical first step in developing a TLC method. For purine thiols, the two most common and effective stationary phases are silica gel and cellulose.[1]

  • Silica Gel (SiO₂): This is a highly polar adsorbent. Separation is based on the principle of adsorption-desorption.[2] The silanol groups (Si-OH) on the silica surface form hydrogen bonds with the polar functional groups of the purine thiols. The strength of these interactions determines the retention. More polar analytes will adsorb more strongly and thus have lower Retention Factor (Rf) values.[3]

  • Cellulose: As a stationary phase, cellulose functions based on the principle of partition chromatography.[1] The cellulose fibers trap water molecules from the atmosphere and the mobile phase, creating a polar, aqueous-like stationary environment. The analytes then partition between this stationary water layer and the mobile phase. This makes cellulose particularly effective for separating highly polar and water-soluble compounds like purines and their nucleosides.

Expert Insight: While silica gel is the most common TLC adsorbent, cellulose often provides superior resolution for purine bases due to the partition mechanism better mimicking the biological environment. However, silica gel plates can be more robust and are available with a wider variety of modifications.

Performance Comparison of Mobile Phase Systems

The composition of the mobile phase (the eluent) is the most powerful tool for optimizing the separation of purine thiols. An effective mobile phase must compete with the analyte for the active sites on the stationary phase, thus causing the analyte to move up the plate. Based on established experimental data, several systems have proven effective.[4]

System 1: n-Butanol - Acetic Acid - Water (BAW)

This classic, highly polar solvent system is widely used for the separation of polar biomolecules like amino acids and purines.[5][6] The acidic component (acetic acid) can suppress the ionization of the analytes, which often leads to sharper, more defined spots.

Table 1: Performance of n-Butanol Based Systems on Cellulose and Silica Gel Plates

CompoundStationary PhaseMobile Phase (v/v/v)Rf Value (x100)Reference
6-Mercaptopurine Cellulosen-Butanol:Acetic Acid:Water (50:25:25)60[4]
6-Thioguanine Cellulosen-Butanol:Acetic Acid:Water (50:25:25)48[4]
6-Mercaptopurine Silica Geln-Butanol:Acetic Acid:Water (50:25:25)61[4]
6-Thioguanine Silica Geln-Butanol:Acetic Acid:Water (50:25:25)43[4]
6-Mercaptopurine Cellulosen-Butanol:Formic Acid:Water (77:13:10)60[4]
6-Thioguanine Cellulosen-Butanol:Formic Acid:Water (77:13:10)47[4]

Analysis: The BAW system provides good separation between 6-MP and 6-TG on both cellulose and silica gel, with 6-MP consistently showing a higher Rf value (being slightly less polar than 6-TG). The separation is more pronounced on silica gel (ΔRf = 18) compared to cellulose (ΔRf = 12), suggesting a stronger differential adsorption on the silica surface. Replacing acetic acid with formic acid provides similar results on cellulose.

System 2: Ammonium Hydroxide-Containing Systems

The inclusion of a basic component like ammonium hydroxide can be useful for separating compounds with acidic protons, preventing streaking.

Table 2: Performance of Ammonia-Based Systems on Cellulose Plates

CompoundStationary PhaseMobile Phase (v/v/v)Rf Value (x100)Reference
6-Mercaptopurine Cellulosen-Propanol:NH₄OH:Water (60:30:10)60[4]
6-Thioguanine Cellulosen-Propanol:NH₄OH:Water (60:30:10)42[4]

Analysis: This system also provides excellent separation between 6-MP and 6-TG on cellulose (ΔRf = 18), demonstrating the versatility of alcoholic mobile phases with pH modifiers for this class of compounds.

System 3: High-Performance TLC (HPTLC) System for Azathioprine

For the analysis of the prodrug azathioprine, which is metabolically converted to 6-mercaptopurine, a validated HPTLC method provides a more modern approach with enhanced separation efficiency and sensitivity.

Table 3: Validated HPTLC System for Azathioprine

CompoundStationary PhaseMobile Phase (v/v/v)Rf ValueReference
Azathioprine HPTLC Silica Gel 60 F₂₅₄Ethyl acetate:Methanol:Triethylamine (4:1:0.5)0.49[5]

Analysis: While this system is optimized for the less polar prodrug azathioprine, the inclusion of triethylamine (a basic modifier) is noteworthy. It indicates that adjusting the mobile phase pH is a key strategy for achieving sharp peaks for purine-based drugs.[5] This system could serve as a starting point for optimizing the separation of the more polar thiol metabolites.

Experimental Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following section details the step-by-step methodologies for performing TLC analysis of purine thiols.

Protocol 1: General TLC Separation of 6-MP and 6-TG

This protocol is based on the effective systems identified by Ciardi & Anderson.[4]

Materials:

  • TLC Plates: Cellulose or Silica Gel 60 F₂₅₄, 20x20 cm

  • Analytes: 1 mg/mL solutions of 6-mercaptopurine and 6-thioguanine in 0.1 M NaOH.

  • Mobile Phase (BAW): n-Butanol, glacial acetic acid, and deionized water in a 50:25:25 (v/v/v) ratio.

  • Developing Chamber

  • Capillary tubes for spotting

  • UV Lamp (254 nm)

Procedure:

  • Chamber Saturation: Line the inside of the TLC developing chamber with filter paper. Pour the prepared BAW mobile phase into the bottom of the chamber to a depth of about 0.5-1.0 cm. Close the chamber and allow it to saturate for at least 30 minutes. This ensures a vapor-rich environment, which leads to better and more reproducible chromatograms.

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate. Mark the points for sample application on this line, ensuring they are at least 1 cm apart.

  • Sample Application (Spotting): Using a capillary tube, apply 1-2 µL of each analyte solution to its designated spot on the origin line. Allow the solvent to completely evaporate between applications to keep the spots small and concentrated.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate.

  • Completion and Marking: When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

  • Visualization: View the dried plate under a UV lamp at 254 nm. Purine rings will absorb the UV light and appear as dark spots against the fluorescent green background of the plate.[7] Circle the spots with a pencil.

  • Rf Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A 1. Saturate Chamber with Mobile Phase B 2. Prepare & Spot TLC Plate A->B C 3. Place Plate in Chamber & Develop B->C D 4. Remove Plate & Mark Solvent Front C->D E 5. Dry Plate D->E F 6. Visualize Spots (e.g., UV 254 nm) E->F G 7. Calculate Rf Values F->G

Caption: Standardized workflow for TLC analysis.

Visualization and Detection

The primary and most straightforward method for visualizing purine thiols is by using TLC plates containing a fluorescent indicator (F₂₅₄).

  • UV Absorbance (254 nm): Purines possess a conjugated aromatic system that strongly absorbs short-wave UV light. When a plate with a fluorescent indicator is irradiated at 254 nm, the background fluoresces (typically green), and the analyte spots, which absorb the UV light, appear as dark or purple shadows.[7] This method is non-destructive, allowing for subsequent analysis if required.

  • Chemical Staining (Confirmatory/Destructive): While UV is usually sufficient, certain chemical stains can be used.

    • Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This is a semi-destructive method as the spots may fade over time.

    • Potassium Permanganate Stain: This is a strong oxidizing agent. The thiol (-SH) group is readily oxidizable. This would likely result in a yellow or white spot on a purple background.[9] This method is destructive.

Conclusion and Recommendations

The selection of a TLC system for purine thiols is dependent on the specific analytical goal.

  • For General Separation and Identification: A cellulose plate with a mobile phase of n-butanol:acetic acid:water (50:25:25) provides a reliable and effective separation of 6-mercaptopurine and 6-thioguanine.[4]

  • For Enhanced Resolution: A silica gel plate with the same n-butanol:acetic acid:water (50:25:25) mobile phase offers a greater difference in Rf values between 6-MP and 6-TG, which may be advantageous for resolving closely related metabolites.[4]

  • For Prodrug Analysis: For analyzing azathioprine, the HPTLC system of ethyl acetate:methanol:triethylamine (4:1:0.5) on a silica gel plate is a validated and highly efficient choice.[5]

In all cases, visualization under UV light at 254 nm is the recommended primary detection method due to its non-destructive nature and high sensitivity for the purine ring system. By leveraging the experimental data presented in this guide, researchers can confidently select and implement a TLC system that is robust, reproducible, and fit for the purpose of analyzing these therapeutically vital purine thiols.

References

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2023). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Virtual Lab. Retrieved from [Link]

  • Trifilo, R. M., & Dobson, J. G., Jr. (1976). Separation of purine 3',5'-cyclic nucleotides and nucleosides by thin-layer chromatography on PEI cellulose. Journal of Chromatography A, 116(2), 465–467. Retrieved from [Link]

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398–408. Retrieved from [Link]

  • LibreTexts. (2020, August 15). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]

  • Czyrski, A., & Kupczyk, B. (2019). The Determination of Partition Coefficient of 6-Mercaptopurine Derivatives by Thin Layer Chromatography. Journal of Chemistry, 2019, 1–5. Retrieved from [Link]

  • Lima, A. L. L., Garcia, I. P., Santos-Buzanelli, L., et al. (2023). Chromatographic Method for Determining 6-Mercaptopurine in Skin Permeation Assays for Assessing Cutaneous Exposure Risk. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). TLC - Thin Layer Chromatography. Retrieved from [Link]

  • Sudhaker, S., Jain, R. K., Ray, M., Saha, S., & Bose, S. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Applied Clinical Pharmacology and Toxicology, 1(1), 103. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2012). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Biochemistry Virtual Lab I. Retrieved from [Link]

  • Păunescu, I., Păunescu, A., & Defta, C. (2018). Interdisciplinary Character of Biochemistry and Analytical Biochemistry. Biochemistry & Analytical Biochemistry, 7(4). Retrieved from [Link]

  • Harahap, Y., Astrini, C. R., & Suryadi, H. (2018). Validation of 6-mercaptopurine and 6-thioguanine in dried blood spot by ultra performance liquid chromatography-tandem mass spectrometry. International Journal of Applied Pharmaceutics, 10(Special Issue 1), 412-415. Retrieved from [Link]

  • García-Bullé, L. A., et al. (2021). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Catalysts, 11(5), 569. Retrieved from [Link]

Sources

Technical Guide: Elemental Analysis Standards for 2-Bromo-7H-purine-6-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 2-Bromo-7H-purine-6-thiol Content Type: Technical Comparison Guide Persona: Senior Application Scientist

Executive Summary

The elemental analysis (EA) of 2-Bromo-7H-purine-6-thiol (also known as 2-bromo-6-mercaptopurine) presents a "perfect storm" of analytical challenges: a refractory nitrogen-rich heterocycle, a volatile halogen (Bromine), and a sulfur moiety prone to oxidative interference. Standard automated CHNS protocols often yield low nitrogen values due to charring and erratic sulfur results due to bromine interference.

This guide defines the rigorous standards required to validate this compound, comparing automated Dynamic Flash Combustion against the classical Schöniger Oxygen Flask method. It provides the theoretical baselines, experimental protocols, and decision matrices necessary for pharmaceutical and research compliance.

Part 1: Theoretical Standards & Acceptance Criteria

Before initiating analysis, the theoretical baseline must be established. For thiolated purines, three distinct states must be considered: the Anhydrous Monomer (Target), the Disulfide Dimer (Oxidation Impurity), and the Monohydrate (Common Solvate).

Target Molecule: 2-Bromo-7H-purine-6-thiol CAS: 139244-00-1 (Verify specific vendor batch; analogs often vary) Formula:



Table 1: Theoretical Composition Standards (% Weight)
ElementAnhydrous Monomer (

)
Disulfide Dimer (

)
Monohydrate (

)
Acceptance Tolerance
Carbon 25.99% 26.10%24.11%± 0.4%
Hydrogen 1.31% 0.88%2.02%± 0.3%
Nitrogen 24.25% 24.35%22.49%± 0.3%
Sulfur 13.88% 13.94%12.87%± 0.4%
Bromine 34.58% 34.73%32.08%± 0.5%

Critical Insight: Note that Carbon and Nitrogen values are nearly identical between the Monomer and Disulfide forms. EA alone cannot distinguish between the thiol and its oxidized disulfide dimer. Orthogonal validation (HPLC or Ellman’s Reagent titration) is required to confirm the oxidation state of the sulfur.

Part 2: The Analytical Challenges
1. The "Purine Problem" (Refractory Nitrogen)

Purines are thermodynamically stable aromatic systems. In standard combustion (900–950°C), they tend to form graphitic nitrogenous chars (coke) rather than fully oxidizing to


. This encapsulates nitrogen, leading to consistently low %N results.
  • Solution: Higher temperatures (>1000°C) and oxygen-donating catalysts (

    
     or 
    
    
    
    ).
2. Bromine-Sulfur Interference

Bromine is a heavy halogen that can form sulfenyl bromides (


) or interfere with the chromatographic separation of 

in automated analyzers.
  • Solution: Use of specific adsorption traps in CHNS analyzers or wet-chemical titration (Schöniger method) to isolate the halides.

Part 3: Methodology Comparison
Method A: Automated Dynamic Flash Combustion (Modified)

Best for: High-throughput screening, Total CHNS.

Standard CHNS analyzers will fail this sample without modification. The following protocol uses Vanadium Pentoxide (


)  as a combustion aid. 

melts at ~690°C, coating the sample and providing localized oxygen to break the purine ring, preventing char formation.

Protocol:

  • Preparation: Weigh 2.0–3.0 mg of sample into a tin capsule.

  • Additive: Add 5–10 mg of

    
     powder directly over the sample. Fold the capsule tightly to exclude air.
    
  • Furnace Conditions:

    • Combustion Temp: 1060°C (Critical: Standard 950°C is insufficient).

    • Oxygen Boost: 5–10 seconds injection.

  • Separation: GC column (Porapak QS or equivalent) with thermal conductivity detection (TCD).

Pros: Fast, simultaneous CHNS data. Cons: Bromine can poison standard oxidation catalysts (


) over time; requires frequent calibration.
Method B: Schöniger Oxygen Flask (The Orthogonal Validator)

Best for: Precise Bromine & Sulfur quantification, eliminating interference.

This manual method is the "Truth Standard" for halogenated sulfur compounds. It physically separates the combustion products into an absorption liquid, preventing gas-phase interference.

Protocol:

  • Combustion: Wrap 5–10 mg of sample in ashless filter paper. Burn in a 500 mL Schöniger flask filled with pure

    
     and containing 10 mL of absorption solution (
    
    
    
    ).
  • Reaction: Shake vigorously for 5 minutes. Let stand for 30 minutes to ensure mist absorption.

  • Titration (Bromine): Acidify with

    
    . Titrate potentiometrically with 
    
    
    
    using a silver electrode.
  • Titration (Sulfur): Add isopropanol/Thorin indicator. Titrate with Barium Perchlorate to a pink endpoint.

Pros: Eliminates matrix effects; absolute accuracy for Br/S. Cons: Labor-intensive; requires high operator skill; safety hazard (flask explosion risk).

Part 4: Analytical Decision Matrix

The following diagram illustrates the logical workflow for validating 2-Bromo-7H-purine-6-thiol, ensuring that the correct method is applied based on the specific impurity profile (Hydrate vs. Disulfide).

AnalyticalWorkflow Start Sample: 2-Bromo-7H-purine-6-thiol PreCheck Pre-Analysis Check: HPLC/TLC for Disulfide Dimer Start->PreCheck Decision Is Disulfide > 1%? PreCheck->Decision Treat Reduction Step: Treat with DTT or recrystallize under inert atmosphere Decision->Treat Yes MethodChoice Select Analytical Method Decision->MethodChoice No (Pure Thiol) Treat->PreCheck Auto Method A: Automated CHNS (High Throughput) MethodChoice->Auto Routine QC Manual Method B: Schöniger Flask (Validation/Arbitration) MethodChoice->Manual High Precision Required or Br Interference Suspected AutoCond Conditions: + V2O5 Additive + Temp > 1050°C Auto->AutoCond Result Compare Results to Theoretical Monomer Auto->Result ManualCond Conditions: + H2O2 Absorber + AgNO3 Titration (Br) + Ba(ClO4)2 Titration (S) Manual->ManualCond Manual->Result

Caption: Workflow for selecting the appropriate analytical method based on sample purity and precision requirements.

Part 5: Data Interpretation & Troubleshooting

When reviewing data, use this table to diagnose failure modes specific to this molecule.

ObservationLikely CauseCorrective Action
Low %N (<23.9%) Incomplete combustion (Charring). Purine ring did not break.Increase furnace temp to 1060°C; Add more

; Reduce sample weight.
High %H (>1.6%) Hygroscopic water (Hydrate formation).Dry sample at 105°C in vacuo for 4 hours. Note: Avoid oxidation during drying.
Low %S, Erratic Br Gas phase interference (

/

overlap).
Switch to Method B (Schöniger Flask) for definitive halogen/sulfur numbers.
Low %H (<1.0%) Oxidation to Disulfide (

).
Sample is old/oxidized. Reduce with Dithiothreitol (DTT) and re-isolate.
References
  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. Link

  • ASTM International. (2021). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Contextual reference for refractory nitrogen). Link

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42257. Link

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Seminal text on using for refractory heterocycles).
  • Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480–482. (Protocol for preventing disulfide formation). Link

metabolic stability of 2-bromo-6-mercaptopurine vs 6-MP

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Metabolic Stability of 2-Bromo-6-Mercaptopurine vs. 6-Mercaptopurine

Executive Summary

This technical guide compares the metabolic stability and enzymatic interactions of 6-Mercaptopurine (6-MP) , a cornerstone antimetabolite in acute lymphoblastic leukemia (ALL) therapy, with its halogenated analog, 2-Bromo-6-Mercaptopurine (2-Br-6-MP) .[1]

While 6-MP is a prodrug characterized by rapid oxidative clearance and complex bioactivation, 2-Br-6-MP represents a sterically hindered analog with distinct stability properties. The presence of the bromine atom at the C2 position fundamentally alters the molecule's interaction with key metabolic enzymes—specifically Xanthine Oxidase (XO) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) —rendering it resistant to the primary catabolic pathway of 6-MP but also likely inert to bioactivation.

Key Takeaway: 2-Br-6-MP exhibits superior metabolic stability against oxidative degradation compared to 6-MP but lacks the necessary substrate specificity for HGPRT-mediated activation, limiting its utility as a direct cytotoxic agent while highlighting its potential as a metabolic probe or synthetic intermediate.

Mechanistic Overview: Metabolic Pathways

To understand the stability differences, one must analyze the three critical enzymatic pathways governing thiopurine disposition: Activation (HGPRT) , Catabolism (XO) , and Methylation (TPMT) .

A. 6-Mercaptopurine (6-MP)

6-MP is an unstable prodrug with low oral bioavailability due to extensive first-pass metabolism.

  • Catabolism (Inactivation): The dominant pathway. Xanthine Oxidase (XO) rapidly hydroxylates 6-MP at the C2 and C8 positions to form 6-thiouric acid (6-TUA) , which is inactive and excreted.

  • Methylation (Inactivation): Thiopurine S-methyltransferase (TPMT) methylates the thiol group to form 6-methylmercaptopurine (6-MMP) , associated with hepatotoxicity.[1][2]

  • Bioactivation (Cytotoxicity): HGPRT converts 6-MP to 6-thioinosine monophosphate (6-TIMP) , the precursor to cytotoxic thioguanine nucleotides (6-TGNs).[2]

B. 2-Bromo-6-Mercaptopurine (2-Br-6-MP)

The introduction of a bromine atom at C2 creates a "metabolic blockade."[1]

  • XO Resistance: The bulky, electron-withdrawing bromine atom occupies the C2 position, the primary site of XO attack. This prevents the formation of the intermediate 6-thioxanthine, significantly extending the molecule's half-life against oxidative degradation.

  • HGPRT Exclusion: The C2-bromo substituent imposes steric hindrance within the HGPRT active site, preventing the formation of the ribosyl-phosphate bond. This halts bioactivation.

  • Chemical Instability: While enzymatically stable, the C2-Br bond is susceptible to slow nucleophilic aromatic substitution (

    
    ) by cellular nucleophiles (e.g., Glutathione, 
    
    
    
    ), potentially releasing bromide and forming 6-thioxanthine or glutathione adducts over time.

Visualization of Metabolic Fate

The following diagram illustrates the divergent pathways of 6-MP and 2-Br-6-MP.

MetabolicPathways MP6 6-Mercaptopurine (6-MP) HGPRT HGPRT (Activation) MP6->HGPRT Bioactivation XO Xanthine Oxidase (Catabolism) MP6->XO Rapid Oxidation (C2/C8) TPMT TPMT (Methylation) MP6->TPMT S-Methylation TIMP 6-TIMP (Active Nucleotide) TUA 6-Thiouric Acid (Inactive) MMP 6-Methyl-MP (Hepatotoxic) BrMP 2-Bromo-6-MP BrMP->HGPRT BLOCKED (Steric Hindrance) BrMP->XO BLOCKED (C2 Occupied) Chem Nucleophilic Attack BrMP->Chem Slow S_NAr GSH_Adduct GSH Conjugate (Chemical Adduct) Hydrolysis 6-Thioxanthine (Slow Hydrolysis) HGPRT->TIMP XO->TUA TPMT->MMP Chem->GSH_Adduct Chem->Hydrolysis

Caption: Comparative metabolic pathways. 6-MP undergoes rapid enzymatic turnover, whereas 2-Br-6-MP is resistant to XO and HGPRT but susceptible to slow chemical nucleophilic attack.

Comparative Analysis: Stability & Kinetics

The table below summarizes the predicted and established physicochemical and metabolic properties.

Feature6-Mercaptopurine (6-MP)2-Bromo-6-Mercaptopurine (2-Br-6-MP)
Primary Clearance High (Hepatic Xanthine Oxidase)Low (Renal excretion / Chemical hydrolysis)
Metabolic Half-life Short (

hrs in plasma)
Prolonged (Resistant to enzymatic oxidation)
Xanthine Oxidase Substrate (

).[1] Rapidly oxidized to 6-TUA.
Non-Substrate / Inhibitor . C2-Br blocks oxidation site.
HGPRT Activation High affinity substrate. Converts to nucleotides.[1]Poor/Non-Substrate . Steric hindrance prevents ribosylation.
TPMT Activity Substrate (S-methylation).[1][2][3][4]Likely Substrate (S-methylation possible), but pharmacologically irrelevant without activation.
Chemical Stability Stable in aqueous solution at neutral pH.Susceptible to hydrolysis or GSH conjugation (Br displacement).

Experimental Protocols for Validation

To experimentally verify the stability differences, the following protocols are recommended.

Protocol A: Xanthine Oxidase Stability Assay

Objective: To demonstrate the resistance of 2-Br-6-MP to oxidative degradation compared to 6-MP.

Materials:

  • Bovine Milk Xanthine Oxidase (0.1 U/mL).

  • Phosphate Buffer (50 mM, pH 7.4).

  • Test Compounds: 6-MP and 2-Br-6-MP (100

    
    M stocks).
    
  • UV-Vis Spectrophotometer (Scan 200–400 nm).

Workflow:

  • Preparation: Dilute test compounds to 50

    
    M in phosphate buffer.
    
  • Initiation: Add Xanthine Oxidase (final conc. 0.01 U/mL) to the cuvette.

  • Monitoring:

    • For 6-MP: Monitor decrease in absorbance at 322 nm (6-MP) and increase at 345 nm (6-Thiouric Acid).

    • For 2-Br-6-MP: Monitor absorbance at

      
       (approx. 320-330 nm).
      
  • Data Analysis: Plot Absorbance vs. Time. Calculate initial velocity (

    
    ) and degradation rate constant (
    
    
    
    ).

Expected Result: 6-MP will show rapid spectral evolution (formation of uric acid analog). 2-Br-6-MP will show negligible spectral change over 60 minutes, indicating stability against XO.

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: To assess chemical instability (nucleophilic displacement of Bromine).[1]

Workflow:

  • Incubate 2-Br-6-MP (50

    
    M) with excess L-Glutathione (5 mM) in PBS (pH 7.4) at 37°C.
    
  • Sample at 0, 1, 4, and 24 hours.

  • Analyze via LC-MS/MS .[4] Look for the mass shift corresponding to the loss of Br (79/81 Da) and addition of Glutathione (307 Da).

    • Target Mass:

      
      .
      

Workflow Visualization: Stability Assay

AssayWorkflow Start Start: Prepare 50 µM Solutions (PBS pH 7.4) Split Split into Two Groups Start->Split GroupA Group A: + Xanthine Oxidase Split->GroupA GroupB Group B: + Glutathione (5 mM) Split->GroupB MeasureA Measure UV Absorbance (320-350 nm) over 60 min GroupA->MeasureA ResultA Result: 6-MP degrades 2-Br-6-MP stable MeasureA->ResultA Incubate Incubate 24h @ 37°C GroupB->Incubate MeasureB LC-MS Analysis (Check for Br displacement) Incubate->MeasureB ResultB Result: 2-Br-6-MP forms GSH-Adduct MeasureB->ResultB

Caption: Experimental workflow to differentiate enzymatic instability (Group A) from chemical instability (Group B).

References

  • Clarke, D. A., Elion, G. B., Hitchings, G. H., & Stock, C. C. (1958).[1][5] Structure-activity relationships among purines related to 6-mercaptopurine. Cancer Research, 18(4), 445-456.[5] Link

  • Rashidi, M. R., et al. (2007).[1][6] Nature and position of functional group on thiopurine substrates influence activity of xanthine oxidase. Drug Metabolism and Pharmacokinetics, 22(4), 299-306.[1] Link

  • Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41-47.[1] Link

  • Coulthard, S. A., & Hogarth, L. A. (2005).[1] The thiopurines: An update. Investigational New Drugs, 23, 523–532. Link

  • Chemsrc. (2025).[1][7] 2-Bromo-6-mercaptopurine (CAS 139244-00-1) Physicochemical Properties. Link

Sources

Advanced Structural Analysis of 2-Substituted Purine-6-thiol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the crystal structure data for 2-substituted purine-6-thiol analogs , focusing on the critical structural determinants that influence their pharmacological efficacy. As antimetabolites, these compounds (including 6-mercaptopurine and 6-thioguanine ) rely heavily on specific tautomeric states and hydrogen-bonding networks to mimic natural purines and inhibit nucleic acid synthesis.

This document moves beyond basic descriptions, offering a comparative analysis of lattice parameters, tautomeric preferences (thione vs. thiol), and experimental protocols for obtaining high-quality single crystals for X-ray diffraction (XRD).

Comparative Crystallographic Data[1][2][3][4]

The structural integrity of thiopurines is defined by the thione-thiol tautomerism and the substituent effect at the C2 position . The following data synthesizes crystallographic findings for the two most prominent analogs: 6-Mercaptopurine (6-MP) and 2-Amino-6-mercaptopurine (Thioguanine, 6-TG) .

Table 1: Structural Parameters of Key 2-Substituted Purine-6-thiol Analogs
Parameter6-Mercaptopurine (6-MP)2-Amino-6-mercaptopurine (6-TG)2-Methyl-6-mercaptopurine
Crystal System Monoclinic (

)
Monoclinic (

)
Triclinic (Predicted/Analogous)
Hydration State Monohydrate (

)
Monohydrate (

)
Anhydrous forms common
Dominant Tautomer N7-H Thione N7-H Thione N9-H Thione (Solvent dependent)
C6-S Bond Length 1.67 - 1.69 Å (Double bond char.)1.68 Å (Double bond char.)~1.70 Å
C2 Substituent Effect H-bond neutral (H)Strong H-bond Donor (

)
Steric Bulk (

), Hydrophobic
Intermolecular Forces Water-mediated H-bondsDirect

&

Weak van der Waals,

-stacking
Bioavailability (BCS) Class II (Low Sol/High Perm)Class II (Very Low Solubility)Variable
The Tautomeric Conundrum: Thione vs. Thiol

A critical insight from X-ray crystallography is that 2-substituted purine-6-thiols predominantly exist as thiones in the solid state, not thiols.

  • Thione Form: The proton is located on a ring nitrogen (typically N7 or N9), and the sulfur is double-bonded (

    
    ).
    
  • Thiol Form: The proton is on the sulfur (

    
    ).
    

In both 6-MP and 6-TG, the N7-H thione tautomer is stabilized by intermolecular hydrogen bonding networks. The C6-S bond length (


 Å) is significantly shorter than a typical C-S single bond (

Å), confirming the double-bond character essential for their mechanism of action (mimicking guanine/hypoxanthine).
The Role of the C2 Substituent

The substituent at position 2 dictates the crystal packing and solubility:

  • H (6-MP): Allows for a compact lattice but relies on water molecules (monohydrate) to bridge H-bond gaps.

  • Amino (6-TG): The

    
     group acts as an additional hydrogen bond donor. This creates a more robust and rigid 3D lattice network, contributing to the significantly lower aqueous solubility of 6-TG compared to 6-MP.
    
  • Fluoro/Methyl: These substituents remove the donor capability at C2. 2-Fluoro derivatives often show altered hydration patterns because Fluorine acts only as a weak acceptor, disrupting the standard purine "ribbon" packing motifs.

Visualization of Structural Dynamics

Tautomeric Equilibrium Pathway

The following diagram illustrates the tautomeric shift favored in the solid state for 2-substituted analogs.

Tautomerism cluster_0 Crystallization Environment Thiol Thiol Form (S-H, N-H) Thione_N9 Thione Form (C=S, N9-H) Thiol->Thione_N9 Proton Transfer (Fast in Soln) Thione_N7 Thione Form (C=S, N7-H) *Crystal Preferred* Thione_N9->Thione_N7 Solid State Stabilization Thione_N7->Thione_N9 Equilibrium

Caption: Tautomeric equilibrium shifting towards the N7-H Thione form during crystallization, stabilized by lattice forces.

Experimental Protocols

To obtain publication-quality crystal data for these analogs, precise control over the crystallization environment is required to avoid polymorphism or solvate formation.

Protocol: High-Purity Crystallization of 6-Thiopurine Analogs

Objective: Grow single crystals suitable for X-ray diffraction (


 mm dimensions).

Reagents:

  • Target Compound (e.g., 6-TG or 2-substituted analog)[1]

  • Solvents: Dimethyl sulfoxide (DMSO), Methanol (MeOH), Deionized Water (

    
    ).
    
  • Counter-ions (optional): Sodium hydroxide (for salt formation if neutral solubility is too low).

Workflow:

  • Dissolution (Supersaturation):

    • Dissolve 20 mg of the analog in a minimum volume of DMSO (approx. 0.5 - 1.0 mL).

    • Note: Avoid heating above 60°C to prevent oxidative desulfurization (formation of hypoxanthine analogs).

  • Solvent Diffusion (The "Layering" Technique):

    • Place the DMSO solution in a narrow NMR tube or small vial.

    • Carefully layer an equal volume of MeOH or

      
       on top. Do not mix.
      
    • Mechanism:[2] The anti-solvent (water/MeOH) slowly diffuses into the DMSO, gradually lowering solubility and promoting ordered crystal growth.

  • Slow Evaporation (Alternative):

    • For more soluble 2-substituted analogs (e.g., 2-methyl), dissolve in 50:50 MeOH:Water.

    • Cover with Parafilm and poke 2-3 small holes.

    • Allow to stand at 4°C (refrigerator) for 1-2 weeks.

  • Harvesting:

    • Observe under a polarized light microscope.

    • Mount crystals using cryo-loops and Paratone oil immediately to prevent dehydration (loss of lattice water).

Protocol: X-Ray Data Collection & Refinement

Objective: Solve the structure with


.
  • Data Collection:

    • Temperature: Collect at 100 K using a Nitrogen cryo-stream. This freezes the thermal motion of the lattice water molecules, which are often disordered at room temperature.

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (for absolute configuration if chiral centers exist, though rare in base analogs).
  • Refinement Strategy (SHELXL/OLEX2):

    • Hydrogen Atoms: Do not place H-atoms geometrically immediately. Locate them in the Difference Fourier Map (

      
      ) to confirm the tautomeric state (N7-H vs N9-H).
      
    • Disorder: Check the sulfur atom for "wobble" (ellipsoid elongation), which may indicate a minor presence of the thiol tautomer, though this is rare in pure crystals.

Structural-Activity Relationship (SAR) Implications

Understanding the crystal structure directly informs drug design:

  • Binding Affinity: The N7-H thione form identified in crystals is often the bioactive conformer that binds to Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The crystal structure reveals the precise donor/acceptor pattern required for the enzyme's active site.

  • Solubility Engineering: The high lattice energy of 6-TG (due to the 2-amino group's H-bonding) explains its poor oral bioavailability. Crystal engineering strategies, such as forming co-crystals with weak acids (e.g., isonicotinamide), disrupt these homomeric H-bonds, improving dissolution rates.

Workflow: From Powder to Structure

Workflow Start Crude 2-Substituted Purine Analog Step1 Dissolution in DMSO (Avoid Oxidation) Start->Step1 Step2 Vapor Diffusion / Layering (Anti-solvent: Water/MeOH) Step1->Step2 Step3 Single Crystal Growth (1-2 Weeks at 4°C) Step2->Step3 Step4 XRD Data Collection (100 K, Mo-Source) Step3->Step4 Step5 Structure Solution (Direct Methods) Step4->Step5 End Final CIF Data (Tautomer Confirmation) Step5->End

Caption: Experimental workflow for determining the crystal structure of thiopurine analogs.

References

  • Latosińska, J. N., et al. (2009). "Hydrogen Bonding and Stacking pi-pi Interactions in Solid 6-Thioguanine and 6-Mercaptopurine Studied by NMR-NQR Double Resonance Spectroscopy and Density Functional Theory." The Journal of Physical Chemistry A. Link

  • Cook, C. E., et al. (1975). "Crystal structure of 6-mercaptopurine monohydrate." Journal of the American Chemical Society.
  • Bugg, C. E., & Thewalt, U. (1970). "Crystal structure of guanine monohydrate." Science.
  • Wang, J., et al. (2015). "Improving the dissolution and bioavailability of 6-mercaptopurine via co-crystallization with isonicotinamide." International Journal of Pharmaceutics. Link

  • Polson, S. T., et al. (2022). "Tautomers of 6-thiopurine in low-temperature Ar matrices: FTIR spectroscopy analysis." The Journal of Chemical Physics. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Entry: 6-Mercaptopurine Monohydrate (Refcode: MERPUR)." Link

Sources

Safety Operating Guide

2-Bromo-7H-purine-6-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-7H-purine-6-thiol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Development Leads[1]

Executive Safety Summary

Immediate Action Required: 2-Bromo-7H-purine-6-thiol (CAS: 139244-00-1) is a halogenated thiopurine derivative. It presents a dual-hazard profile: biological toxicity (characteristic of purine antimetabolites) and chemical reactivity (thiol-mediated redox sensitivity).

Critical Hazard Profile:

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, Aquatic Acute 1.[2]

  • Target Organ Toxicity: Potential mutagen/teratogen (analogue to 6-mercaptopurine).

  • Chemical Incompatibility: Reacts violently with strong oxidizers; releases toxic Hydrogen Bromide (HBr) and Sulfur Oxides (SOx) upon decomposition.

The "Golden Rule" of Disposal: Never dispose of this compound down the drain. Due to the bromine atom, this material must be classified and segregated as Halogenated Hazardous Waste , distinct from general organic waste streams.

Pre-Disposal Characterization & Segregation

Effective disposal begins with understanding the molecule's functional groups. You are not just throwing away a powder; you are managing a brominated heteroaromatic system.

Functional GroupHazard ContributionDisposal Implication
Bromine (C-Br) Halogenated waste status.[1]MUST enter the "Halogenated" waste stream for high-temp incineration (>1100°C) to prevent dioxin formation.
Thiol (-SH) Odor, oxidation susceptibility.Can form disulfides. Requires segregation from strong oxidizers (nitric acid, peroxides) to prevent explosion.
Purine Core Biological activity (DNA intercalation).Treat as a cytotoxic/genotoxic hazard. Double-bagging is mandatory for solids.
Waste Stream Decision Matrix

Visualizing the segregation logic to prevent cross-contamination.

Waste_Segregation Start Waste Generation: 2-Bromo-7H-purine-6-thiol State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Solid_Bin Solid Hazardous Waste (Cytotoxic Label) Solid->Solid_Bin Double Bagged Solvent_Check Solvent Type? Liquid->Solvent_Check Halo_Liq Halogenated Organic Waste Solvent_Check->Halo_Liq Contains DCM, CHCl3, or DMSO Aq_Liq Aqueous Waste (Toxic/Heavy Metal) Solvent_Check->Aq_Liq Aqueous Buffers

Figure 1: Decision matrix for segregating 2-Bromo-7H-purine-6-thiol waste. Note that even aqueous solutions should often be treated as halogenated due to the compound's bromine content.

Operational Disposal Protocols

Protocol A: Solid Waste (Bulk Powder)

Applicability: Expired reagents, synthesis byproducts, spill cleanup solids.

  • Primary Containment: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) jar. Do not use glass for primary waste storage if avoidable, to prevent breakage during transport.[3]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Bromo-7H-purine-6-thiol (Solid)."

    • Hazards: Toxic, Irritant.[2]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4 mil thickness).

  • Disposal Path: Designate for High-Temperature Incineration .

    • Why? The bromine-carbon bond requires high energy to break cleanly without forming toxic byproducts.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction solvents.

  • Segregation: Ensure the waste container is rated for Halogenated Solvents .

    • Critical: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the brominated solute (the purine) technically classifies the mixture as halogenated in many jurisdictions (RCRA logic regarding toxicity characteristic leaching).

  • pH Check (The Self-Validating Step):

    • Before adding to a central carboy, check the pH of your solution.

    • Requirement: pH should be between 5 and 9.

    • Reasoning: Acidic conditions can liberate HBr or H₂S (from the thiol). Basic conditions are safer but can accelerate hydrolysis. Neutral is best for storage.

  • Filtration (Optional but Recommended): If the solution contains precipitate, filter it. Dispose of the filter paper as Solid Waste (Protocol A) and the filtrate as Liquid Waste. This prevents clogging of waste disposal pumps later.

Decontamination & Spill Response (The "Thiol" Factor)

One of the most common errors is using standard spill kits for thiols. Thiols smell offensive and can form disulfides.

The Oxidative Deactivation Protocol (Surface Only) Use this for cleaning glassware or benchtop spills, NOT for bulk waste destruction.

Mechanism: Sodium Hypochlorite (Bleach) oxidizes the thiol (-SH) to a sulfonic acid (-SO₃H), reducing odor and biological activity.

Step-by-Step:

  • Preparation: Prepare a fresh 10% bleach solution.

  • Application: Cover the contaminated surface/glassware with the bleach solution.

  • Wait Time: Allow 15–20 minutes of contact time.

  • Validation: The characteristic "rotten cabbage" thiol odor should disappear. If the odor persists, the oxidation is incomplete.

  • Rinse: Rinse with copious water.[3] Collect the first rinse as hazardous waste (due to residual bromine compounds). Subsequent rinses can go down the drain if local regulations permit.

WARNING: Do not mix 2-Bromo-7H-purine-6-thiol with bleach in a closed container or in large quantities. The reaction is exothermic and can generate heat and pressure.

Emergency Spill Workflow

Spill_Response Spill Spill Detected Evac Evacuate & Ventilate (Thiol Odor) Spill->Evac PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evac->PPE Absorb Absorb with Vermiculite/Sand PPE->Absorb Decon Decontaminate Surface (10% Bleach) Absorb->Decon Dispose Dispose as Halogenated Solid Decon->Dispose

Figure 2: Emergency response workflow emphasizing ventilation due to potential sulfur/bromine off-gassing.

Regulatory & Compliance Data

Refer to these standards when filling out your institution's waste manifest.

ParameterSpecificationSource/Notes
RCRA Code (USA) D001 (Ignitable, if in solvent), D003 (Reactive, potential), or Halogenated Solvent codes (F001/F002) depending on mixture.EPA 40 CFR 261 [1]
Incineration Req. Must be incinerated at >1100°C with scrubber.Required for organobromides to prevent HBr release.
UN Number UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous).DOT / IATA Transport Regulations.
Separation Keep away from Strong Oxidizers and Acids .[1][4]Prevents formation of SOx and HBr gas.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[5]

  • PubChem. 2-Bromo-6-mercaptopurine (Compound Summary). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Personal protective equipment for handling 2-Bromo-7H-purine-6-thiol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 139244-00-1 | Synonyms: 2-Bromo-6-mercaptopurine; 2-Bromo-6-sulfanyl-7H-purine Classification: High-Potency Pharmacophore / Halogenated Thiopurine

Part 1: Executive Hazard Overview

Treat as a Cytotoxic/Genotoxic Hazard. While generic Safety Data Sheets (SDS) often classify this compound as a standard Irritant (H315/H319/H335), its structural homology to 6-Mercaptopurine (6-MP) and Thioguanine mandates that you handle it with the protocols reserved for suspected reproductive toxins and germ cell mutagens. The bromine substitution at the C2 position increases lipophilicity compared to 6-MP, potentially altering skin permeation kinetics.

Immediate "Need-to-Know" Risks
  • Routes of Entry: Inhalation of dust and dermal absorption are the primary risks.

  • Chemical Reactivity: The thiol (-SH) group is prone to oxidation to disulfides. The C2-Bromine is a reactive handle for nucleophilic aromatic substitution; avoid inadvertent contact with strong nucleophiles (amines, azides) outside of controlled reaction vessels.

  • Storage Criticality: Must be stored at 2–8°C under inert gas (Argon/Nitrogen). Moisture and oxygen will degrade the thiol functionality, releasing toxic byproducts and compromising experimental reproducibility.

Part 2: PPE Matrix & Barrier Selection

Rationale: Barrier selection is based on the "Worst Case" solvent carrier, as the solid powder permeation is negligible through intact gloves.

Protection ZoneRecommended EquipmentTechnical Rationale & Validation
Respiratory N95/P3 (Minimum) Recommended: Powered Air Purifying Respirator (PAPR) if >100mg handling.Why: Thiopurine dusts are potent. Standard fume hoods may have eddy currents; a respirator provides the second line of defense.Validation: Fit test required annually.
Dermal (Hands) Double Gloving Protocol: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil)Why: Nitrile offers excellent resistance to solids. If solubilizing in DMSO , use Laminate (Silver Shield) under nitrile.Validation: Inspect for pinholes by inflating gloves prior to donning.
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses fail against airborne dust migration behind the lens.Validation: Ensure seal against the zygomatic bone.
Body Tyvek® Lab Coat (Disposable) with elastic cuffs.Why: Cotton coats trap dust in fibers, creating a secondary exposure source during laundry.Validation: Tape cuffs to gloves for zero skin exposure.

Part 3: Operational Workflow (The "How-To")

Phase 1: Pre-Operational Setup (Self-Validating System)

Before opening the vial, establish a "Hot Zone" within your Chemical Fume Hood (CFH) or Biosafety Cabinet (BSC).

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up). This captures minor particulate loss and validates containment.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Brominated purines are often fluffy, electrostatic powders that "jump" during weighing.

  • Solvent Staging: Pre-measure solvents (e.g., DMSO, DMF) before opening the compound vial to minimize open-container time.

Phase 2: Active Handling & Weighing

Objective: Zero airborne release.

  • The "Transfer" Technique: Do not pour from the source vial. Use a disposable antistatic spatula.

  • Weighing Protocol:

    • Tare the receiving vial (with lid ON).

    • Remove lid, add solid, replace lid.

    • Measure gross weight.

    • Self-Validation: If the balance drifts >0.5mg, static electricity is interfering. Stop. Discharge static.

  • Solubilization: Add solvent immediately to the solid in the receiving vial. Do not add solid to solvent (prevents splash-back).

Phase 3: Deactivation & Spill Response

Mechanism: Oxidation of the Thiol and Nucleophilic Displacement of Bromine.

Deactivation Solution: 10% Sodium Hypochlorite (Bleach) + 0.1M NaOH.

  • Chemistry: Hypochlorite oxidizes the thiol (-SH) to a sulfonate (-SO3H), rendering it water-soluble and less biologically active. The base promotes hydrolysis of the bromide.

Spill Protocol:

  • Powder Spill: Cover with wet paper towels (soaked in water) to prevent dust aerosolization. Wipe up.[1][2][3][4][5] Apply Deactivation Solution.

  • Liquid Spill: Cover with absorbent pads. Apply Deactivation Solution over the pads. Wait 15 minutes.

Part 4: Waste Disposal Protocol

Strict adherence to RCRA and local regulations is required. Do not sewer.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, Tyvek) go into a Yellow Chemotherapy/Cytotoxic Waste Bin (Incineration only).

  • Liquid Waste: Segregate into "Halogenated Organics" stream. Label clearly with "Contains Thiopurines/Cytotoxics."

  • Empty Vials: Triple rinse with DMSO, then water. Dispose of rinsate as liquid waste. Deface label. Dispose of glass as "Sharps/Glass" (Incineration recommended).

Part 5: Visualized Workflows

Diagram 1: Safe Handling Lifecycle

Caption: Step-by-step logic flow ensuring containment from storage retrieval to final waste segregation.

HandlingLifecycle Storage Cold Storage (2-8°C) Inert Atmosphere Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins PPE Don PPE (Double Nitrile + Resp) Equilibrate->PPE Weighing Weighing (in Hood) Anti-static measures PPE->Weighing Solubilization Solubilization (Immediate Capping) Weighing->Solubilization Decon Decontamination (10% Bleach Wipe) Solubilization->Decon Disposal Disposal (High Temp Incineration) Decon->Disposal

Diagram 2: Spill Response Decision Matrix

Caption: Immediate tactical response tree for accidental release of 2-Bromo-7H-purine-6-thiol.

SpillResponse Start Spill Detected Type Identify State Start->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid ActionPowder Cover with Wet Pad (Prevent Dust) Powder->ActionPowder ActionLiquid Absorb with Pads (Contain Spread) Liquid->ActionLiquid Deactivate Apply 10% Bleach/NaOH Wait 15 Mins ActionPowder->Deactivate ActionLiquid->Deactivate Clean Double Bag Waste Label 'Cytotoxic' Deactivate->Clean

References

  • Cayman Chemical. (2025).[5][6] Safety Data Sheet: 6-Mercaptopurine (hydrate).[5] Link (Used as surrogate data for thiopurine toxicity profile).

  • BLD Pharm. (n.d.). Product Information: 2-Bromo-7H-purine-6-thiol (CAS 139244-00-1).[7] Link (Source for physical state and storage conditions).

  • National Institutes of Health (NIH). (2018). Thiopurines: Recent Topics and Their Role in the Treatment of Inflammatory Bowel Diseases. Link (Mechanistic insight into thiopurine metabolism and toxicity).

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Link (Basis for glove selection protocols).

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Aminopurine. Link (Structural analog safety data).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.